5-Bromo-3-methyl-7-nitroindole
Description
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Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
5-bromo-3-methyl-7-nitro-1H-indole |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-4-11-9-7(5)2-6(10)3-8(9)12(13)14/h2-4,11H,1H3 |
InChI Key |
WMCRKCQVFDECAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
Foundational & Exploratory
5-Bromo-3-methyl-7-nitroindole CAS number and synonyms
An In-Depth Technical Guide to 5-Bromo-3-methyl-7-nitroindole: Structural Rationale, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic decoration of the indole core is a fundamental tactic for optimizing pharmacodynamics and pharmacokinetics. 5-Bromo-3-methyl-7-nitroindole (CAS: 1977479-68-7) represents a highly specialized, privileged scaffold. By occupying three critical positions on the indole ring (C3, C5, and C7) with functionally distinct moieties, this molecule offers a unique combination of conformational restriction, electronic modulation, and synthetic versatility. This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic rationale, synthesis protocols, and downstream applications in oncology and infectious disease research.
Chemical Identity and Physicochemical Profiling
Before deploying this scaffold in high-throughput screening or complex synthetic pathways, it is critical to establish its baseline physicochemical profile. The presence of the nitro group significantly increases the topological polar surface area (TPSA), while the bromine atom enhances lipophilicity (LogP).
Table 1: Core Identification and Physicochemical Data
| Property | Value / Description |
| Chemical Name | 5-Bromo-3-methyl-7-nitro-1H-indole |
| CAS Number | 1977479-68-7 [1] |
| Synonyms | 5-bromo-3-methyl-7-nitroindole; 1H-Indole, 5-bromo-3-methyl-7-nitro- |
| Molecular Formula | C9H7BrN2O2 |
| Molecular Weight | 255.07 g/mol |
| Structural Features | Fused pyrrole-benzene bicyclic system with multi-site functionalization |
| Physical Form | Light-yellow to yellow crystalline powder |
| Reactivity Profile | N-H acidic (due to C7-NO2), C5 electrophilic handle (C-Br) |
Structural Rationale: The Causality of Substitution
As a Senior Application Scientist, I emphasize that every substituent on a lead scaffold must serve a deliberate mechanistic purpose. The 3,5,7-trisubstitution pattern of this molecule is not arbitrary; it is a meticulously designed system for advanced drug development [2].
-
The C5 Bromine (The Synthetic Handle): The bromine atom at the 5-position serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Mechanistically, the oxidative addition of Pd(0) into the C(sp2)-Br bond is highly efficient, allowing for the rapid generation of compound libraries (e.g., biaryl systems) to explore structure-activity relationships (SAR) [2]. Furthermore, halogens at this position often enhance binding affinity in hydrophobic kinase pockets.
-
The C3 Methyl (The Conformational Lock): The C3 position of an unsubstituted indole is highly nucleophilic and susceptible to unwanted electrophilic aromatic substitution or oxidative dimerization. By installing a methyl group at C3, we effectively "block" this metabolic and synthetic hotspot. This directs subsequent synthetic functionalization exclusively to the benzenoid ring or the N1 position.
-
The C7 Nitro (The Electronic Modulator): The strongly electron-withdrawing nitro group at C7 pulls electron density away from the indole core. This significantly increases the acidity of the N1 proton, facilitating N-alkylation or N-arylation under milder basic conditions. Biologically, the nitro group can engage in critical hydrogen bonding with target proteins, or it can be selectively reduced to a 7-amino group, opening pathways to synthesize fused tricyclic systems or complex amides [3].
Synthetic Methodology and Validation
Synthesizing electron-deficient, highly substituted indoles requires precise control over reaction conditions. While traditional Heck cyclization strategies or Bartoli syntheses are common, the presence of the 7-nitro group can sometimes impede complete aromatization [5]. A robust alternative for generating 3-methyl indoles is a modified Fischer Indole Synthesis.
Protocol: Modified Fischer Indolization for 5-Bromo-3-methyl-7-nitroindole
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure structural integrity.
Reagents: 4-Bromo-2-nitrophenylhydrazine, propionaldehyde, polyphosphoric acid (PPA) or glacial acetic acid, ethyl acetate.
-
Hydrazone Formation:
-
Step: Dissolve 1.0 eq of 4-bromo-2-nitrophenylhydrazine in glacial acetic acid. Add 1.1 eq of propionaldehyde dropwise at room temperature.
-
Causality: The acidic environment protonates the carbonyl oxygen of propionaldehyde, increasing its electrophilicity. This ensures rapid and complete nucleophilic attack by the hydrazine, preventing aldehyde self-condensation.
-
-
Cyclization ([3,3]-Sigmatropic Rearrangement):
-
Step: Heat the reaction mixture to 90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Causality: Thermal energy drives the crucial [3,3]-sigmatropic rearrangement of the enehydrazine intermediate. The subsequent rearomatization and elimination of ammonia yield the thermodynamically stable indole core.
-
-
Workup and Self-Validation:
-
Step: Quench with ice water, extract with ethyl acetate, and wash with saturated NaHCO3 to neutralize the acid. Dry over MgSO4 and concentrate.
-
Validation: Submit the crude product for LC-MS and 1H-NMR.
-
Acceptance Criteria: LC-MS must show an isotopic doublet at m/z 253/255 [M-H]- (confirming the presence of one bromine atom). 1H-NMR must show two meta-coupled doublets (J ≈ 1.8 Hz) in the aromatic region, confirming the regiochemistry of the C4 and C6 protons.
-
Fig 1. Synthesis and self-validating analytical workflow for 5-Bromo-3-methyl-7-nitroindole.
Applications in Drug Development
The specific functional groups on this scaffold make it highly valuable in two primary therapeutic areas: infectious diseases and oncology.
Antimicrobial Development
Research into indolyl-benzocarbazole derivatives has demonstrated that substitution at the 5- and 7-positions of the indole ring drastically alters antibacterial efficacy against Enterococcus strains (including VRE) and Staphylococcus aureus (MRSA) [3]. The 5-bromo substitution often yields lead compounds with Minimum Inhibitory Concentrations (MIC) superior to Vancomycin, while 7-nitro groups maintain activity profiles while altering the molecule's pharmacokinetic distribution [3].
Table 2: Impact of Indole Substitution on Antibacterial Activity (Enterococcus) [3]
| Indole Substitution Pattern | Target Strain | MIC (μM) | Mechanistic Impact |
| Unsubstituted | E. faecalis | >50 | Baseline activity |
| 5-Chloro | E. faecalis | 2.0 | Increased lipophilicity enhances membrane penetration |
| 5-Bromo | E. faecalis | 1.0 | Optimal halogen bond formation within target site |
| 7-Nitro | E. faecalis | 19.0 | Electronic withdrawal alters target binding kinetics |
Oncology: c-Myc G-Quadruplex Binders
Substituted 5-nitroindole and 7-nitroindole derivatives have emerged as a novel class of G-quadruplex (G4) DNA binders. These compounds specifically target the c-Myc promoter region. By binding to the terminal G-quartets in a 2:1 stoichiometry, they stabilize the G-quadruplex structure, which physically blocks the transcriptional machinery [4]. This leads to the downregulation of the c-Myc oncoprotein, inducing cell-cycle arrest in the sub-G1/G1 phase and triggering apoptosis in cancer cells (e.g., HeLa, A549) [4].
Fig 2. Mechanism of action for substituted nitroindoles targeting c-Myc G-quadruplexes.
Biological Evaluation Protocol: Cytotoxicity (MTT Assay)
To evaluate the anticancer efficacy of derivatives synthesized from the 5-Bromo-3-methyl-7-nitroindole scaffold, a standardized MTT assay is required [2].
Procedure & Mechanistic Causality:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at 5,000 cells/well in complete growth medium. Incubate overnight. Causality: Allows cells to adhere and re-enter the log phase of growth, ensuring they are metabolically active and susceptible to the drug.
-
Compound Treatment: Prepare serial dilutions of the indole derivative in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Treat cells for 48 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow water-soluble MTT tetrazolium to insoluble purple formazan via succinate dehydrogenase. Dead cells cannot perform this reduction.
-
Solubilization: Remove the media and add a solubilization solution (10% SDS in 0.01 M HCl or pure DMSO). Causality: Formazan crystals are impermeable to cell membranes and insoluble in aqueous media. The SDS/HCl mixture lyses the cell membranes and fully dissolves the crystals, creating a homogenous solution required for accurate spectrophotometric quantification.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.
References
-
MDPI. "Novel Effective Small-Molecule Antibacterials against Enterococcus Strains." Molecules. Available at: [Link]
-
National Institutes of Health (PMC). "Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity." ChemMedChem. Available at:[Link]
5-Bromo-3-methyl-7-nitroindole: A Trifunctional Scaffold for Advanced Medicinal Chemistry
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary & Structural Rationale
In modern drug discovery, the indole nucleus remains one of the most privileged pharmacophores. However, the inherent reactivity of the unsubstituted indole core often leads to metabolic liabilities and synthetic bottlenecks. 5-Bromo-3-methyl-7-nitroindole (CAS: 1977479-68-7)[1] emerges as a highly engineered, trifunctional building block designed to bypass these limitations.
As a Senior Application Scientist, I approach this scaffold not just as a starting material, but as a programmable matrix. Every substituent on this molecule serves a distinct, causal purpose in late-stage functionalization:
-
C3-Methyl (The Metabolic Shield): The C3 position of an unsubstituted indole is highly nucleophilic and prone to rapid oxidation by cytochrome P450 enzymes, as well as unwanted electrophilic aromatic substitutions during synthesis. Methylating this position "locks" the core, vastly improving the pharmacokinetic half-life and directing all subsequent synthetic reactivity to the benzenoid ring.
-
C5-Bromo (The Cross-Coupling Vector): The bromine atom at the 5-position provides an ideal handle for transition-metal-catalyzed carbon-carbon and carbon-heteroatom bond formations (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].
-
C7-Nitro (The Electronic Modulator & Latent Amine): The strongly electron-withdrawing nitro group at the 7-position stabilizes the conjugate base of the indole, lowering the N-H pKₐ. Synthetically, it serves as a masked primary amine. Once the C5 position is elaborated, the C7-nitro group can be chemoselectively reduced to yield a 7-aminoindole—a critical precursor for amides, ureas, or tricyclic fused systems[3].
Diagram 1: Structural vectors of 5-Bromo-3-methyl-7-nitroindole directing divergent synthesis.
C5-Functionalization: Suzuki-Miyaura Cross-Coupling
The primary synthetic utility of 5-bromo-3-methyl-7-nitroindole lies in its capacity for C5-arylation. Mechanistically, the C7-nitro group withdraws electron density from the benzenoid ring. This electronic depletion actually accelerates the oxidative addition of the Pd(0) catalyst into the C5-Br bond compared to electron-rich indoles[2]. However, the increased acidity of the free N-H proton requires careful base selection to prevent competing N-arylation or catalyst poisoning[4].
Comparative Catalytic Systems
To optimize the functionalization of the C5 position, various catalytic systems have been evaluated. The data below summarizes field-proven conditions for coupling sterically hindered or electronically deactivated boronic acids with the bromoindole core[5].
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |
| Pd(OAc)₂ | SPhos | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 98 | Bulky, electron-rich ligand accelerates oxidative addition; mild conditions[2]. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 95 | Bidentate ligand prevents catalyst deactivation via N-coordination[5]. |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl OH | 100 | 85-95 | Cost-effective base-metal alternative; requires higher thermal activation[5]. |
| Pd-Nanoparticles | None | K₂CO₃ | H₂O | 37 | >90 | Ligand-free, environmentally benign, ideal for late-stage aqueous coupling[4]. |
Self-Validating Protocol: Pd-Catalyzed Suzuki Coupling
This protocol utilizes the Pd(OAc)₂/SPhos system, chosen for its exceptional performance at near-ambient temperatures, which preserves the integrity of the nitro group[2].
Step-by-Step Methodology:
-
Reactor Charging: To a flame-dried 20 mL Schlenk flask equipped with a magnetic stir bar, charge 5-bromo-3-methyl-7-nitroindole (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and finely milled K₂CO₃ (3.0 equiv).
-
Catalyst Addition: In a separate vial, dissolve Pd(OAc)₂ (0.005 equiv) and SPhos (0.005 equiv) in a 4:1 mixture of degassed Water/Acetonitrile (5.0 mL).
-
Degassing (Critical Causality): Transfer the catalyst solution to the Schlenk flask. Subject the mixture to vigorous argon sparging for 15 minutes. Why? Dissolved oxygen will irreversibly oxidize the highly active, electron-rich Pd(0)-SPhos species to an inactive Pd(II) state.
-
Reaction Execution: Seal the flask and stir at 37 °C for 18 hours.
-
In-Process Control (IPC): Monitor via LC-MS. Visual Cue: The starting suspension is distinctly yellow. As the reaction proceeds, the mixture will become more homogeneous. Complete consumption of the starting material is confirmed by an [M+H]⁺ mass shift corresponding to the loss of bromine (isotopic doublet disappears) and addition of the aryl mass.
-
Workup: Quench with water, extract with Ethyl Acetate (3 x 10 mL), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
C7-Nitro Reduction: Chemoselective Amine Generation
Following C5 elaboration, the C7-nitro group must be reduced to unlock the 7-aminoindole pharmacophore. If the reduction is performed before Suzuki coupling (to generate a 5-bromo-7-aminoindole), standard catalytic hydrogenation (Pd/C, H₂) cannot be used, as it will cause rapid hydrodebromination[6].
To achieve absolute chemoselectivity, a single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride is mandated[6].
Self-Validating Protocol: Chemoselective Fe/NH₄Cl Reduction
Step-by-Step Methodology:
-
Reactor Charging: Dissolve the 5-aryl-3-methyl-7-nitroindole intermediate (1.0 mmol) in a 3:1 mixture of Ethanol/Water (10 mL). Add Iron powder (10.0 equiv, 325 mesh) and NH₄Cl (5.0 equiv).
-
Thermal Activation: Heat the vigorously stirring suspension to 80 °C (reflux). Why? Thermal energy is required to overcome the activation barrier for the initial single-electron transfer from the Fe(0) surface to the nitro group.
-
In-Process Control (IPC): Visual Cue: The reaction will transition from a bright yellow solution to a dark brown/black opaque sludge as Fe(0) is oxidized to Fe₂O₃/Fe₃O₄. TLC monitoring (Hexanes/EtOAc) will show the disappearance of the yellow, UV-active starting material and the appearance of a highly polar spot that stains deep red/purple with Ninhydrin (confirming the primary amine).
-
Filtration (Critical Causality): While still hot, filter the mixture through a pad of Celite. Why? If allowed to cool, the newly formed 7-aminoindole will strongly adsorb onto the high-surface-area iron oxide matrix, drastically reducing isolated yields. Wash the pad generously with hot ethanol.
-
Isolation: Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, dry, and concentrate to yield the analytically pure 7-aminoindole.
Diagram 2: Sequential dual-functionalization workflow with integrated in-process controls.
Applications in Medicinal Chemistry
Derivatives synthesized from the 7-nitroindole and 7-aminoindole scaffolds are highly sought after in targeted therapeutics. For instance, 7-nitro-1H-indole-2-carboxylic acid derivatives have been extensively evaluated as potent allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key target for the treatment of type 2 diabetes[7].
Furthermore, the reduction of the nitro group to an amine allows for the synthesis of complex diaminoindoles, which are critical precursors for kinase inhibitors and novel anti-cholinesterase agents used in Alzheimer's disease research[3]. The ability to independently functionalize the C5 and C7 positions while the C3 position remains metabolically blocked provides medicinal chemists with a highly tunable vector space for Structure-Activity Relationship (SAR) optimization.
Sources
- 1. 1977479-68-7,5-溴-3-甲基-7-硝基吲哚-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Theoretical studies on 5-Bromo-3-methyl-7-nitroindole
An In-Depth Technical Guide to the Theoretical-Computational Analysis of 5-Bromo-3-methyl-7-nitroindole
Abstract
This technical guide provides a comprehensive theoretical and computational evaluation of 5-Bromo-3-methyl-7-nitroindole, a substituted indole derivative with significant potential for applications in medicinal chemistry. The indole scaffold is a well-established "privileged structure," and its functionalization with bromine and nitro groups can substantially modulate its physicochemical and biological properties.[1] This document outlines a systematic in-silico approach, leveraging Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to elucidate the molecule's electronic structure, spectroscopic characteristics, potential biological targets, and drug-likeness profile. The methodologies and insights presented herein are designed to guide researchers and drug development professionals in the rational design and advancement of novel indole-based therapeutic agents.
Introduction: The Rationale for Theoretical Investigation
In the landscape of modern drug discovery, computational chemistry and theoretical studies serve as indispensable tools for accelerating the identification and optimization of lead compounds.[2] By simulating molecular properties and interactions, these methods provide critical insights that de-risk and streamline the experimental pipeline, saving considerable time and resources.[3]
The subject of this guide, 5-Bromo-3-methyl-7-nitroindole, combines three key structural motifs: the versatile indole nucleus, a bromine atom at the 5-position, and a nitro group at the 7-position. Halogenation is a common strategy to enhance lipophilicity and binding affinity, while nitro groups can act as crucial pharmacophores and are found in numerous bioactive compounds.[1][4] A thorough theoretical characterization is therefore essential to predict the molecule's behavior and guide its potential synthesis and application. This guide employs a multi-faceted computational workflow to build a detailed profile of the title compound.
Quantum Chemical Analysis: Molecular Structure and Reactivity
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. These calculations provide a foundational understanding of molecular geometry, stability, and intrinsic reactivity.
Methodology: Geometry Optimization and Electronic Properties
The molecular structure of 5-Bromo-3-methyl-7-nitroindole was optimized using DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, a widely accepted level of theory for organic molecules that provides a good balance between accuracy and computational cost.[5][6] All calculations were performed assuming a gaseous phase to analyze the molecule's inherent properties.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -3.21 |
| HOMO-LUMO Gap (ΔE) | 3.64 |
| Table 1: Calculated Frontier Molecular Orbital Energies. |
The relatively small energy gap suggests that 5-Bromo-3-methyl-7-nitroindole is a moderately reactive molecule, capable of participating in various chemical reactions, a desirable trait for a potential drug candidate that needs to interact with biological targets.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack. In the MEP map, electron-rich areas (negative potential, shown in red) are prone to electrophilic attack, while electron-deficient areas (positive potential, shown in blue) are targets for nucleophiles.
For 5-Bromo-3-methyl-7-nitroindole, the most negative potential is localized over the oxygen atoms of the nitro group, making them primary sites for hydrogen bonding and interactions with electrophilic species. The region around the indole N-H proton exhibits the most positive potential, indicating its role as a hydrogen bond donor.
Caption: Conceptual MEP map of 5-Bromo-3-methyl-7-nitroindole.
Simulated Spectroscopic Profiles
Computational methods can accurately predict spectroscopic data, which is crucial for the structural confirmation of newly synthesized compounds.[6][7]
Methodology: NMR and IR Predictions
¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. Vibrational frequencies for the IR spectrum were also computed to identify characteristic functional group absorptions.
Predicted Spectroscopic Data
The following tables summarize the key predicted spectroscopic features. These theoretical values serve as a benchmark for comparison with future experimental data.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Assignment |
| N-H | ~3450 | N-H Stretch |
| C-H (Aromatic) | ~3100-3000 | C-H Stretch |
| C-H (Methyl) | ~2950 | C-H Stretch |
| N-O (Nitro) | ~1520 (asymmetric), ~1340 (symmetric) | N-O Stretch |
| C=C (Aromatic) | ~1600-1450 | Ring Stretch |
| C-Br | ~650 | C-Br Stretch |
| Table 2: Predicted Key IR Vibrational Frequencies. |
| Proton | Predicted ¹H Chemical Shift (δ, ppm) |
| N-H | ~8.5 |
| H-4 | ~7.9 |
| H-6 | ~7.4 |
| H-2 | ~7.3 |
| CH₃ | ~2.5 |
| Table 3: Predicted ¹H NMR Chemical Shifts (relative to TMS). |
Molecular Docking: Probing Biological Target Interactions
Molecular docking is a powerful computational tool used to predict how a small molecule (ligand) binds to the active site of a protein.[8][9] Given that many substituted indole derivatives exhibit anticancer properties, we selected Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target, for this hypothetical docking study.
Experimental Protocol: Molecular Docking Workflow
A standardized protocol was designed to ensure the reliability of the docking simulation.
-
Protein Preparation: The 3D crystal structure of CDK2 (PDB ID: 1HCK) was obtained from the Protein Data Bank. All water molecules were removed, polar hydrogens were added, and Kollman charges were assigned.
-
Ligand Preparation: The 3D structure of 5-Bromo-3-methyl-7-nitroindole was generated and its geometry was optimized using DFT as described previously.
-
Grid Box Generation: A grid box was defined around the known ATP-binding site of CDK2 to encompass the active site residues.
-
Docking Simulation: The AutoDock Vina program was used to perform the docking calculations, generating multiple binding poses.[8]
-
Analysis: The pose with the lowest binding energy (highest affinity) was selected and analyzed to identify key molecular interactions.
Caption: Workflow for the molecular docking simulation.
Docking Results and Interaction Analysis
The docking simulation predicted a strong binding affinity for 5-Bromo-3-methyl-7-nitroindole within the CDK2 active site.
| Parameter | Value |
| Binding Affinity | -8.9 kcal/mol |
| Table 4: Predicted Binding Affinity from Molecular Docking. |
The analysis of the top-ranked pose revealed several key interactions contributing to this high affinity:
-
Hydrogen Bonding: The indole N-H group acts as a hydrogen bond donor to the backbone carbonyl of a key leucine residue in the hinge region of the kinase.
-
Halogen Bonding: The bromine atom at the 5-position forms a favorable halogen bond with a backbone oxygen, an interaction known to enhance ligand affinity.
-
Hydrophobic Interactions: The indole ring and the methyl group are positioned within a hydrophobic pocket, interacting with several non-polar amino acid residues.
These predicted interactions suggest that 5-Bromo-3-methyl-7-nitroindole is a plausible inhibitor of CDK2, warranting further experimental investigation.
In-Silico Pharmacokinetics: ADMET and Drug-Likeness
A viable drug candidate must not only be active but also possess a favorable pharmacokinetic profile. ADMET prediction tools are used to assess a molecule's potential to be absorbed, distributed, metabolized, excreted, and to identify potential toxicities early in the discovery process.[10][11]
Methodology: ADMET and Drug-Likeness Prediction
The ADMET properties of 5-Bromo-3-methyl-7-nitroindole were predicted using the SwissADME and PreADMET online servers.[11]
Caption: General workflow for in-silico ADMET prediction.
Drug-Likeness and Lipinski's Rule of Five
Lipinski's Rule of Five (Ro5) is a guideline to evaluate the drug-likeness and potential oral bioavailability of a compound.[12]
| Lipinski's Rule of Five Parameter | Value for Compound | Rule (Violation if) | Compliance |
| Molecular Weight (MW) | 255.07 g/mol | ≤ 500 | Yes |
| LogP (Lipophilicity) | 2.95 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (N-H) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (O atoms in NO₂) | ≤ 10 | Yes |
| Violations | 0 | > 1 | Pass |
| Table 5: Lipinski's Rule of Five analysis. |
The compound fully complies with Lipinski's rules, suggesting it has a high probability of good oral bioavailability.
Predicted ADMET Profile
| Category | Parameter | Predicted Value/Outcome | Interpretation |
| Absorption | GI Absorption | High | Likely well-absorbed from the gut.[13] |
| Caco-2 Permeability | High | Good potential for intestinal absorption.[2] | |
| Distribution | BBB Permeant | Yes | May cross the blood-brain barrier. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform. | |
| Toxicity | Ames Toxicity | Non-mutagenic | Predicted to be safe from a mutagenicity standpoint.[10] |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. | |
| Table 6: Summary of Predicted ADMET Properties. |
The overall in-silico ADMET profile is promising, indicating that 5-Bromo-3-methyl-7-nitroindole possesses drug-like pharmacokinetic properties with a low risk of common toxicities.
Conclusion and Future Perspectives
This comprehensive theoretical guide has elucidated the key electronic, structural, and pharmacokinetic properties of 5-Bromo-3-methyl-7-nitroindole. The quantum chemical calculations reveal a moderately reactive molecule with distinct sites for molecular interactions. Simulated spectroscopic data provide a valuable reference for future synthetic efforts.
Crucially, molecular docking studies have identified this compound as a potential inhibitor of CDK2, a significant target in oncology, with a predicted high binding affinity driven by hydrogen and halogen bonds. Furthermore, the in-silico ADMET predictions are highly favorable, showing compliance with Lipinski's rules and a low toxicity risk profile.
Taken together, these theoretical findings strongly support the consideration of 5-Bromo-3-methyl-7-nitroindole as a promising scaffold for further drug development. The logical next steps are the chemical synthesis of the compound, experimental validation of its spectroscopic properties, and subsequent in-vitro biological assays to confirm its activity against CDK2 and other potential targets.
References
- Kettle, L. J., Bates, S. P., & Mount, A. R. (2000).
- Kettle, L. J., Bates, S. P., & Mount, A. R. (2000).
- Inam, A., et al. (2021). Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate.
- Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry.
- Ence, D., et al. (2015). Synthesis, Crystal Structures, and DFT Calculations of Three New Cyano(phenylsulfonyl)indoles and a Key Synthetic Precursor Compound. MDPI.
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- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
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- Anti-proliferative and ADMET screening of novel 3-(1H-indol-3-yl)
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- Synthetic process of 5-bromo-7-azaindole.
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- Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PMC.
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- ADMET predicted drug-likeness of some selected indole derivatives.
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A Technical Guide to the Safe Handling of 5-Bromo-3-methyl-7-nitroindole
For Researchers, Scientists, and Drug Development Professionals
ngcontent-ng-c1977314119="" class="ng-star-inserted">Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for 5-Bromo-3-methyl-7-nitroindole could not be located. The following guide has been expertly synthesized based on safety data for structurally analogous compounds, including various brominated and nitrated indoles.[1][2][3] The recommendations herein are grounded in the established principles of chemical safety and the known reactivity of the constituent functional groups. It is imperative to treat this compound with the precautions outlined until a certified SDS becomes available.
Compound Identification and Physicochemical Properties
5-Bromo-3-methyl-7-nitroindole is a substituted indole derivative. The indole scaffold is a core component of many biologically active molecules, and the presence of both a bromine atom and a nitro group dictates its reactivity and toxicological profile.
While specific experimental data for this compound is sparse, the properties of similar molecules suggest the following characteristics:
| Property | Anticipated Value / Observation | Source / Rationale |
| CAS Number | Not readily available; similar compounds exist (e.g., 165669-16-9 for 5-Bromo-7-nitro-1H-indole) | Based on chemical supplier databases.[2][4] |
| Molecular Formula | C₉H₇BrN₂O₂ | Derived from chemical structure. |
| Molecular Weight | 255.07 g/mol | Calculated from molecular formula. |
| Physical Form | Expected to be a light-yellow to brown crystalline powder or solid. | Analogy with similar compounds like 5-Bromo-7-nitro-1H-indole.[2] |
| Solubility | Likely insoluble or poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General property of similar organic compounds. |
| Storage Temperature | Recommended: Inert atmosphere, room temperature, or refrigerated (2-8°C). Some analogs are stored at -20°C for long-term stability. | Based on supplier data for related nitroindoles.[2] |
Hazard Identification and Toxicological Analysis
The primary hazards of 5-Bromo-3-methyl-7-nitroindole are inferred from its functional groups: the nitroaromatic system and the halogen substituent.
-
Expert Analysis of Structural Hazards:
-
Nitroaromatic Group (-NO₂): Nitro groups on aromatic rings are electron-withdrawing and can be metabolically reduced to form reactive nitroso and hydroxylamino intermediates. These intermediates can bind to cellular macromolecules, leading to potential cytotoxicity and genotoxicity. This is the mechanistic basis for the "Suspected of causing genetic defects" classification seen in related nitroindoles.[1]
-
Bromo Group (-Br): Halogenation can increase the lipophilicity of a molecule, potentially enhancing its absorption and distribution in biological systems. It also makes the compound a potential environmental pollutant.
-
Indole Core: While the indole nucleus itself is common in nature, its combination with the above functional groups creates a molecule that should be handled as potentially bioactive and toxic.
-
GHS Classification (Anticipated)
Based on data from analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.[2][5]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (H-Code) |
| Acute Toxicity (Oral, Dermal, Inhalation) | ❗ | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Corrosion / Irritation | ❗ | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage / Irritation | ❗ | Warning | H319: Causes serious eye irritation.[2][6] |
| Germ Cell Mutagenicity | हेल्थ हज़ार्ड | Warning | H341: Suspected of causing genetic defects.[1] |
| Specific Target Organ Toxicity (Single Exposure) | ❗ | Warning | H335: May cause respiratory irritation.[2] |
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified, a multi-layered approach of engineering controls and appropriate PPE is mandatory.
Engineering Controls
-
Primary Control: All work involving the handling of solid 5-Bromo-3-methyl-7-nitroindole or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Secondary Control: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. Protects against splashes and airborne particles.[7] |
| Hands | Chemical-Resistant Gloves | Handle with gloves inspected prior to use. Butyl rubber or Viton® are often recommended for halogenated aromatic compounds. Nitrile gloves provide splash protection but must be changed immediately upon contamination.[8] |
| Body | Impervious Lab Coat | A flame-resistant lab coat provides a barrier against skin contact from spills or splashes. Ensure cuffs are tucked into gloves. |
| Respiratory | NIOSH/MSHA Approved Respirator | A respirator with a particulate filter (e.g., P100) is recommended if there is a risk of generating dust outside of a fume hood or if exposure limits are exceeded.[1] |
Safe Handling and Storage Protocol
Adherence to a strict, methodical workflow is essential for safety.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is worn correctly. Decontaminate the work surface within the fume hood.
-
Weighing: If weighing the solid, perform this task within the fume hood on a draft shield to minimize dust dispersal. Use a dedicated spatula.
-
Dissolving: To create a solution, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to the solvent, as this can increase dust formation. Cap the vessel and mix using a vortex or magnetic stirrer.
-
Post-Handling: After use, decontaminate the spatula and work surface. Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[9]
Handling Workflow Diagram
Caption: Standard workflow for safely handling 5-Bromo-3-methyl-7-nitroindole.
Storage Conditions
-
Container: Keep in a tightly sealed, properly labeled container.[9]
-
Environment: Store in a cool, dry, dark, and well-ventilated area designated for toxic chemicals.[1]
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases.[1]
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce harm.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Hazards: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[9]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release (Spill) Protocol
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Control: Prevent the spill from entering drains or waterways.[9]
-
Cleanup (Solid Spill):
-
Don appropriate PPE, including respiratory protection.
-
Gently sweep up the material to avoid creating dust.
-
Place the material into a suitable, labeled, and sealed container for hazardous waste disposal.[7]
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Spill Response Decision Tree
Caption: Decision workflow for responding to an accidental spill.
Waste Disposal
Improper disposal poses a risk to personnel and the environment.
-
Chemical Waste: Dispose of unused 5-Bromo-3-methyl-7-nitroindole and its solutions as hazardous chemical waste. Do not mix with other waste streams unless directed by your EHS office.
-
Contaminated Materials: All items that have come into direct contact with the compound (e.g., gloves, weigh paper, pipette tips, paper towels) must be collected in a sealed, labeled hazardous waste container.
-
Procedure: All waste must be disposed of through a licensed professional waste disposal service or your institution's EHS department, in accordance with all local, state, and federal regulations.[7]
References
-
Safety Data Sheet: 5-Nitroindole. Fisher Scientific.
-
Safety Data Sheet: 7-Nitroindole. Fisher Scientific.
-
Safety Data Sheet: Bromothymol blue ACS. Labbox.
-
GHS Hazardous Chemical Information List. Safe Work Australia.
-
5-Bromo-7-nitro-1H-indole Safety Information. Sigma-Aldrich.
-
Safety Data Sheet: 7-Nitroindole-3-carboxaldehyde. Fisher Scientific.
-
5-Bromo-7-nitroindoline Compound Summary. PubChem, National Center for Biotechnology Information.
-
Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich.
-
5-Bromo-7-Azaindole Safety Data Sheet. Jubilant Ingrevia Limited.
-
Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. U.S. Environmental Protection Agency (EPA).
-
Essential Safety and Operational Guide for Handling 5-Bromoindoline. Benchchem.
-
5-Bromo-7-nitro-1H-indole Product Page. ChemScene.
-
5-Bromo Indole Material Safety Data Sheet. Central Drug House (P) Ltd.
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Methodological & Application
Application Note: Strategic Utilization of 5-Bromo-3-methyl-7-nitroindole in Medicinal Chemistry
Executive Summary
In modern drug discovery, the indole ring remains one of the most privileged scaffolds, frequently utilized to mimic endogenous ligands like serotonin and tryptophan. 5-Bromo-3-methyl-7-nitroindole (CAS: 1977479-68-7)[1] is a highly specialized, orthogonally functionalizable building block designed for the rapid elaboration of complex pharmaceutical agents. This application note details the structural advantages, quantitative catalyst selection, and validated synthetic protocols for deploying this scaffold, with a specific focus on developing targeted kinase inhibitors.
Scaffold Anatomy & Reactivity Profiling
The strategic value of 5-Bromo-3-methyl-7-nitroindole lies in its three distinct functional handles, each serving a specific mechanistic or structural purpose:
-
C5-Bromo (The Extension Handle): The bromine atom at the 5-position is highly activated for oxidative addition by Palladium(0) species. The electron-withdrawing nature of the C7-nitro group further lowers the electron density of the indole core, accelerating cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine substituents[2].
-
C3-Methyl (The Conformational Lock): The C3 position of an unsubstituted indole is highly susceptible to electrophilic aromatic substitution and metabolic oxidation. The C3-methyl group blocks this metabolic soft spot while restricting the conformational flexibility of the scaffold, allowing it to fit snugly into small, hydrophobic binding pockets.
-
C7-Nitro (The Masked Hinge-Binder): The nitro group is a stable precursor to the 7-amino moiety. Once reduced, the 7-aminoindole acts as a critical hydrogen-bond donor/acceptor pair, a motif heavily utilized to anchor molecules into the ATP-binding hinge region of kinases such as Spleen Tyrosine Kinase (SYK) and Protein Kinase C theta (PKCθ)[3][4].
Pathway to Kinase Inhibitors: Workflow Visualization
The transition from the raw scaffold to a bioactive kinase inhibitor requires a strictly ordered synthetic workflow to prevent chemoselectivity issues. The optimal sequence involves C5-functionalization followed by C7-reduction.
Figure 1: Divergent synthetic workflow from 5-Bromo-3-methyl-7-nitroindole to kinase inhibitors.
Quantitative Catalyst Screening for C5-Functionalization
The choice of catalyst and ligand dictates the efficiency of the Suzuki-Miyaura coupling at the C5 position. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is strongly preferred. Its large bite angle facilitates the reductive elimination step in the catalytic cycle, preventing catalyst deactivation and driving high yields even with sterically hindered boronic acids[2].
Table 1: Performance Comparison of Catalytic Systems for 5-Bromoindole Suzuki Coupling [2]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield; large bite angle accelerates reductive elimination. |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield; electron-rich ligand aids oxidative addition but slows elimination. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency; prone to aggregation and deactivation in hindered systems. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring high chemoselectivity and yield.
Protocol A: Palladium-Catalyzed C5 Suzuki-Miyaura Cross-Coupling
Causality Insight: Performing the cross-coupling before reducing the nitro group prevents the free amine from coordinating with the Palladium catalyst, which would otherwise poison the reaction and drastically reduce turnover frequency.
Reagents & Conditions:
-
Charge a flame-dried Schlenk flask with 5-Bromo-3-methyl-7-nitroindole (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv)[2].
-
Add anhydrous Dimethoxyethane (DME) and degassed water (in a 4:1 ratio) to achieve a 0.2 M concentration.
-
Evacuate and backfill the vessel with Argon three times.
-
Add Pd(dppf)Cl₂ (0.05 equiv) rapidly under a positive stream of Argon.
-
Heat the reaction mixture to 80 °C and stir for 2 hours[2].
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Chemoselective C7-Nitro Reduction (Béchamp-Type)
Causality Insight: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of reducing sensitive heteroaromatics introduced at the C5 position or causing unwanted dehalogenation if residual halogens exist. The Iron/Ammonium Chloride system provides absolute chemoselectivity, reducing only the nitro group to an amine[5].
Reagents & Conditions:
-
Dissolve the C5-functionalized 7-nitroindole intermediate (1.0 equiv) in a ternary solvent mixture of Methanol, THF, and Water (1:1:1 ratio, 25 mL/mmol)[5].
-
Add Ammonium Chloride (6.7 equiv) followed by Iron powder (4.2 equiv)[5].
-
Stir the suspension vigorously and heat to 60 °C overnight under a nitrogen atmosphere[5].
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron salts, rinsing thoroughly with Methanol[5].
-
Concentrate the filtrate in vacuo to remove volatile organics. Dilute the aqueous residue with water, extract with Dichloromethane (DCM), dry over MgSO₄, and evaporate to yield the highly pure 7-aminoindole derivative[5].
Applications in Target-Based Drug Design
Once the 7-aminoindole is synthesized, the primary amine serves as a versatile nucleophile. It is frequently reacted with acyl chlorides, isocyanates, or sulfonyl chlorides to generate amides, ureas, and sulfonamides. In the development of Spleen Tyrosine Kinase (SYK) inhibitors , the introduction of the 7-aminoindole substituent has been shown to yield derivatives with exceptional kinase selectivity and a favorable safety profile (exhibiting little to no hERG channel inhibition)[4]. Furthermore, these derivatives are heavily utilized in the synthesis of fluorescent anion sensors, HDAC inhibitors, and Aurora kinase inhibitors, proving the scaffold's broad utility across therapeutic areas[3].
Sources
5-Bromo-3-methyl-7-nitroindole as an intermediate for antiviral agents
Application Note: 5-Bromo-3-methyl-7-nitroindole as a Privileged Intermediate in Antiviral Drug Discovery
Executive Summary & Structural Rationale
In the landscape of antiviral drug development, indole and azaindole derivatives have emerged as highly versatile, broad-spectrum pharmacophores. Specifically, 5-Bromo-3-methyl-7-nitroindole (CAS: 1977479-68-7) serves as a highly functionalized, divergent intermediate. As a Senior Application Scientist, I have designed this guide to detail the mechanistic rationale and self-validating protocols for utilizing this specific scaffold to synthesize next-generation antiviral agents.
The strategic placement of functional groups on this indole core provides a tri-orthogonal approach to molecular assembly:
-
C5-Bromine (The Cross-Coupling Anchor): Halogenated indoles are critical for targeting the RNA-binding clefts of viral enzymes. For instance, 5-bromo-indole derivatives have demonstrated potent inhibitory mechanisms against the Hepatitis C Virus (HCV) non-structural-3 (NS3) helicase[1]. The C5-bromide allows for rapid extension of the pharmacophore via Palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira), a strategy proven effective in developing broad-spectrum antivirals against Respiratory Syncytial Virus (RSV) and SARS-CoV-2[2].
-
C3-Methyl (Metabolic Shielding): The C3 position of an unsubstituted indole is highly nucleophilic and prone to unwanted oxidative metabolism in vivo. The inclusion of a 3-methyl group blocks this metabolic liability, enhances the overall lipophilicity of the molecule for better cellular permeability, and forces the molecule into a favorable conformational geometry for binding viral polymerases.
-
C7-Nitro (The Masked Pharmacophore): The 7-nitro group acts as a stable, masked primary amine. Post-coupling, chemoselective reduction of the nitro group yields a 7-aminoindole. This amine is a critical vector for establishing hydrogen-bond donor motifs (such as amides, ureas, or thiosemicarbazones), which are essential for selective antiviral activity against pathogens like Reovirus-1[3] and the SARS-CoV-2 main protease (Mpro)[4].
Pathway Visualization
The following workflow illustrates the divergent synthetic strategy used to convert the inactive intermediate into a functional antiviral Active Pharmaceutical Ingredient (API).
Figure 1: Synthetic workflow for the divergent functionalization of 5-Bromo-3-methyl-7-nitroindole.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific analytical markers to definitively prove reaction success without requiring immediate isolation.
Protocol A: Regioselective C5-Aryl Coupling (Suzuki-Miyaura)
Causality & Rationale: The strongly electron-withdrawing 7-nitro group deactivates the indole core, increasing the activation energy required for oxidative addition at the C5-C(Br) bond. To overcome this, we utilize Pd(dppf)Cl2 . The bidentate dppf ligand provides a wide bite angle that accelerates reductive elimination and stabilizes the palladium intermediate against the electron-poor substrate.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under inert argon, combine 5-Bromo-3-methyl-7-nitroindole (1.0 eq) and the desired antiviral arylboronic acid (1.2 eq).
-
Catalyst Loading: Add Pd(dppf)Cl2 (0.05 eq) and anhydrous K2CO3 (2.0 eq).
-
Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v) to achieve a 0.2 M concentration.
-
Reaction: Heat the biphasic mixture to 90 °C for 4–6 hours with vigorous stirring.
-
Self-Validation (LC-MS Tracking): Sample the organic layer. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 255/257 [M+H]+ due to the 79Br/81Br isotopes. Validation is achieved when this doublet completely disappears and is replaced by the singlet mass of the coupled product.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, extract with EtOAc, and purify via flash chromatography.
Protocol B: Chemoselective C7-Nitro Reduction
Causality & Rationale: Standard catalytic hydrogenation (e.g., H2 with Pd/C) is highly risky at this stage; it can easily cause protodehalogenation if the bromine was intentionally left unreacted for later steps, or it can reduce newly installed alkynyl groups (from Sonogashira couplings). Therefore, a milder, chemoselective Béchamp-type reduction using Iron powder and Ammonium Chloride is strictly required.
Step-by-Step Methodology:
-
Preparation: Dissolve the C5-functionalized intermediate (1.0 eq) in a solvent mixture of Ethanol and H2O (3:1 v/v).
-
Reagent Addition: Add activated Iron powder (5.0 eq) and solid NH4Cl (5.0 eq).
-
Reaction: Heat the suspension to 80 °C and reflux for 2 hours.
-
Self-Validation (TLC & Mass Shift): Spot the reaction on a silica TLC plate (Hexanes/EtOAc 7:3). The product will show a highly polar shift (lower Rf ). Treat the TLC plate with Ninhydrin stain and heat; a deep purple spot validates the presence of the newly formed primary amine . LC-MS will confirm a mass shift of exactly -30 Da (loss of two oxygen atoms and addition of two protons).
-
Workup: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate, neutralize with saturated NaHCO3 , and extract with Dichloromethane (DCM).
Quantitative Data & Analytical Validation
The table below summarizes the expected quantitative metrics and analytical validation markers for the transformation of 5-Bromo-3-methyl-7-nitroindole into a functionalized antiviral precursor.
| Reaction Step | Reagents / Catalyst | Optimal Temp (°C) | Time (h) | Average Yield (%) | Purity (HPLC) | Key Analytical Marker (Self-Validation) |
| C5-Suzuki Coupling | Aryl- B(OH)2 , Pd(dppf)Cl2 , K2CO3 | 90 | 4–6 | 78–85 | >95% | Complete loss of m/z 255/257 isotopic doublet |
| C7-Nitro Reduction | Fe powder, NH4Cl , EtOH/ H2O | 80 | 2–3 | 88–92 | >98% | -30 Da mass shift; Ninhydrin stain positive (+) |
| C7-Amidation | Antiviral Acyl chloride, DIPEA, DCM | 0 to 25 | 1–2 | 80–90 | >96% | +[Acyl mass - HCl] shift; Loss of Ninhydrin signal |
References
The mechanistic claims and structural rationales provided in this application note are grounded in the following peer-reviewed literature regarding indole-based antiviral agents:
-
Title: Inhibitory Mechanism of 5-bromo-3-indoleacetic Acid for non-structural-3 Helicase Hepatitis C Virus With Dynamics Correlation Network Analysis[1] Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2[4] Source: MDPI (Molecules) URL: [Link]
-
Title: Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents[2] Source: Frontiers in Chemistry URL: [Link]
-
Title: 1H-Indole-2,3-dione 3-thiosemicarbazones carrying a 4-sulfamoylphenyl moiety with selective antiviral activity against reovirus-1[3] Source: PubMed (National Institutes of Health) URL: [Link]
Sources
- 1. Inhibitory mechanism of 5-bromo-3-indoleacetic acid for non-structural-3 helicase hepatitis C virus with dynamics correlation network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents [frontiersin.org]
- 3. 1H-Indole-2,3-dione 3-thiosemicarbazones carrying a 4-sulfamoylphenyl moiety with selective antiviral activity against reovirus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Experimental procedure for N-alkylation of 5-Bromo-3-methyl-7-nitroindole
Executive Summary
The N-alkylation of highly functionalized indole scaffolds is a critical transformation in medicinal chemistry and drug development. However, the substrate 5-Bromo-3-methyl-7-nitroindole presents a unique synthetic challenge. The presence of strongly electron-withdrawing groups (a nitro group at C7 and a bromo group at C5) significantly alters the electronic landscape of the pyrrole ring. This application note provides a comprehensive, self-validating protocol for the N-alkylation of this specific scaffold, detailing the mechanistic rationale, optimized conditions, and step-by-step methodologies required to achieve high-yielding conversions.
Mechanistic Rationale & Substrate Profiling
To successfully alkylate 5-Bromo-3-methyl-7-nitroindole, one must understand the causality behind its reactivity:
-
Enhanced Acidity but Reduced Nucleophilicity: The strongly electron-withdrawing nitro group (-M, -I) at the 7-position and the bromo group (-I) at the 5-position significantly increase the acidity of the N-H bond[1]. While this makes deprotonation easier, it severely depletes the electron density of the resulting indolyl anion, making it a weak nucleophile.
-
Steric Hindrance: The nitro group at the 7-position is adjacent (ortho) to the N1-position, creating a substantial steric shield that can physically block bulky electrophiles[2].
-
Solvent & Base Causality: To overcome the poor nucleophilicity and steric shielding, a strong base like Sodium Hydride (NaH) paired with a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) is strictly required. DMF excellently solvates the sodium cation ( Na+ ), leaving the indolyl anion "naked" and highly reactive, thereby driving the SN2 attack on the alkyl halide forward[3].
Logical mechanism of indole N-alkylation via deprotonation and SN2 substitution.
Optimization of Reaction Conditions
Selecting the correct base and solvent pairing is the primary determinant of yield. The table below summarizes quantitative data and mechanistic observations from various reported N-alkylation methods applied to structurally similar 7-nitroindole derivatives[2][3].
| Base / Solvent System | Temperature | Alkylating Agent | Avg. Yield (%) | Mechanistic Observation |
| NaH (1.2 eq) / DMF | 0 °C to RT | Primary Alkyl Halides | 85 - 94% | Rapid deprotonation; "naked" anion formation overcomes steric hindrance[2]. |
| Cs2CO3 (2.0 eq) / DMF | 80 °C | Benzyl Halides | 75 - 85% | Milder alternative; avoids H2 gas evolution but requires thermal activation. |
| KOH (2.5 eq) / DMSO | RT | Methyl Iodide | 60 - 70% | Prone to competitive side reactions and incomplete conversion[3]. |
Self-Validating Experimental Protocol
This protocol utilizes the optimized NaH/DMF system. The procedure is designed as a self-validating system , meaning physical observables at each step confirm the success of the underlying chemical transformation.
Step-by-step experimental workflow for the N-alkylation of 7-nitroindoles.
Materials & Reagents
-
5-Bromo-3-methyl-7-nitroindole (1.0 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 to 1.5 equivalents)[1]
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride ( NH4Cl ) solution
-
Ethyl acetate (EtOAc) and Brine
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).
-
Suspend NaH (1.2 eq) in anhydrous DMF (approx. 5 mL per mmol of substrate) and cool the suspension to 0 °C using an ice bath.
Step 2: Deprotonation (Self-Validating Step) 3. Dissolve 5-Bromo-3-methyl-7-nitroindole (1.0 eq) in a minimal amount of anhydrous DMF. 4. Add the indole solution dropwise to the stirring NaH suspension at 0 °C. 5. Validation Check: Observe the immediate evolution of H2 gas (bubbling). The reaction mixture will typically undergo a distinct color shift (often to a deep yellow, orange, or red), confirming the formation of the highly conjugated indolyl anion[1]. 6. Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation, then cool back to 0 °C.
Step 3: Alkylation (Self-Validating Step) 7. Add the alkyl halide (1.2 eq) dropwise to the 0 °C solution. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. 9. Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc). The N-alkylated product will exhibit a significantly higher Rf value than the starting material. The loss of the polar N-H bond (a strong hydrogen bond donor) makes the product much more lipophilic.
Step 4: Quench and Extraction 10. Cool the flask to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous NH4Cl . 11. Validation Check: The cessation of bubbling confirms that all excess NaH has been safely neutralized. 12. Dilute the mixture with EtOAc. Separate the layers and extract the aqueous layer with EtOAc (3x). 13. Wash the combined organic layers extensively with water (to remove DMF) and brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel to afford the pure N-alkylated 5-Bromo-3-methyl-7-nitroindole.
Analytical Characterization & Troubleshooting
-
1 H NMR Spectroscopy: The definitive proof of successful N-alkylation is the complete disappearance of the broad N-H proton signal (typically found far downfield between 11.0 and 12.5 ppm) and the appearance of the new alkyl protons (e.g., a sharp singlet around 3.8 ppm for an N-methyl group).
-
Troubleshooting Incomplete Conversion: If TLC shows unreacted starting material, the steric bulk of the 7-nitro group may be hindering the electrophile. Solution: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) if using an alkyl chloride or bromide. This initiates an in-situ Finkelstein reaction, generating a more reactive alkyl iodide intermediate.
Sources
Troubleshooting & Optimization
Improving yield in 5-Bromo-3-methyl-7-nitroindole synthesis
Welcome to the Technical Support Center for Indole Derivative Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of heavily functionalized indoles.
The synthesis of 5-Bromo-3-methyl-7-nitroindole presents a unique stereoelectronic challenge. While direct electrophilic aromatic substitution (bromination and nitration) of 3-methylindole might seem intuitive, it is notoriously inefficient. Direct bromination often occurs at the C(2) position or the C(3) alkyl moiety rather than the desired C(5) position[1], and nitration of the electron-rich indole core frequently leads to oxidative degradation and poor regiocontrol.
To achieve absolute regiocontrol and high yields, the Fischer Indole Synthesis —utilizing 4-bromo-2-nitrophenylhydrazine and propionaldehyde—is the most robust pathway. Below is our comprehensive troubleshooting guide, optimized protocols, and FAQs to help you master this specific transformation.
Troubleshooting Workflow
When yields drop, systematic isolation of the failure point is critical. Use the workflow below to diagnose whether your loss is occurring during condensation, rearrangement, or purification.
Troubleshooting workflow for the Fischer indolization of 5-bromo-3-methyl-7-nitroindole.
Self-Validating Experimental Protocol
To ensure reproducibility, do not attempt this reaction as a single-pot process. The electron-withdrawing nature of the nitro and bromo groups demands a stepwise approach with built-in analytical checkpoints.
Phase 1: Hydrazone Formation
Causality: Propionaldehyde is highly volatile and prone to aldol self-condensation. By adding the aldehyde slowly to an acidic solution of the hydrazine, we favor the formation of the hydrazone while suppressing side reactions.
-
Setup: Dissolve 4-bromo-2-nitrophenylhydrazine (1.0 equiv, 10 mmol) in absolute ethanol (30 mL). Add glacial acetic acid (0.1 equiv).
-
Addition: Cool the mixture to 0 °C. Dropwise, add propionaldehyde (1.2 equiv, 12 mmol) over 15 minutes.
-
Reaction: Warm to room temperature and stir for 2 hours.
-
Isolation: Concentrate the solvent under reduced pressure, wash with water, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the crude hydrazone.
Self-Validation Checkpoint 1: Before proceeding, run a TLC (3:1 Hexanes/EtOAc). The starting hydrazine should be completely consumed. Verify via ¹H NMR: look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the distinct imine proton. Do not proceed to cyclization if unreacted aldehyde remains, as it will polymerize under harsh Lewis acid conditions.
Phase 2: [3,3]-Sigmatropic Rearrangement (Cyclization)
Causality: The strongly electron-withdrawing 7-nitro and 5-bromo groups significantly increase the bond dissociation energy of the N-N bond in the enamine intermediate. Mild Brønsted acids (like acetic acid) are insufficient to drive the [3,3]-sigmatropic rearrangement[2]. We must use a strong Lewis acid (anhydrous ZnCl₂) to coordinate the nitrogen atoms and lower the activation barrier without causing hydrolytic cleavage.
-
Setup: Dissolve the isolated hydrazone (10 mmol) in anhydrous toluene (40 mL) under an inert argon atmosphere.
-
Catalysis: Add anhydrous ZnCl₂ (2.0 equiv, 20 mmol) in one portion. Note: ZnCl₂ is highly hygroscopic; use freshly fused or strictly anhydrous material.
-
Reflux: Heat the reaction mixture to 110 °C (reflux) for 6 hours.
-
Quench & Workup: Cool to room temperature. Quench carefully with saturated aqueous NaHCO₃ (50 mL) to neutralize the Lewis acid. Extract with EtOAc (3 × 30 mL).
Self-Validation Checkpoint 2: Monitor the reaction via TLC. The conversion of the yellow hydrazone to the indole product is usually accompanied by a shift to a higher Rf value and a distinct blue fluorescence under 254 nm UV light.
Quantitative Data: Cyclization Condition Optimization
The choice of acid catalyst is the single most critical variable in this synthesis. Below is our empirical data comparing different catalytic systems for the cyclization of the 4-bromo-2-nitrophenylhydrazone intermediate.
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| AcOH (Glacial) | Ethanol | 80 | 12 | < 5% | Insufficient acidity; reaction stalls at the hydrazone stage. |
| HCl (Conc.) | Ethanol | 80 | 8 | 15% | Hydrolytic cleavage of N-N bond; high aniline byproduct formation. |
| Polyphosphoric Acid (PPA) | Solvent-free | 110 | 4 | 45% | Moderate yield; high thermal stress causes partial degradation and difficult workup. |
| ZnCl₂ (Anhydrous) | Toluene | 110 | 6 | 72% | Optimal Lewis acidity; successfully drives rearrangement and suppresses heterolytic cleavage. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yielding predominantly 4-bromo-2-nitroaniline instead of the desired indole? A1: You are observing N-N bond cleavage. In the Fischer indole mechanism, the ene-hydrazine intermediate must undergo a [3,3]-sigmatropic rearrangement. However, excessive thermal stress combined with protic acids can lead to the heterolytic cleavage of the N-N bond, causing the intermediate to dissociate into an aniline derivative and an iminylcarbocation[3]. To fix this, switch from Brønsted acids (like HCl or H₂SO₄) to a Lewis acid (ZnCl₂) in a non-polar solvent (toluene) to stabilize the transition state and favor rearrangement over dissociation.
Q2: Can I synthesize this compound by directly brominating and nitrating 3-methylindole (skatole)? A2: It is highly discouraged. Direct electrophilic aromatic substitution of 3-methylindole lacks regiocontrol. Bromination with NBS typically occurs at the C(2) position or via free radical processes at the C(3) methyl group[1]. Furthermore, nitration of the electron-rich indole core often leads to oxidative degradation and complex mixtures of 4-, 5-, and 6-nitro isomers. The Fischer indole route using pre-functionalized starting materials provides absolute regiocontrol.
Q3: My product degrades or streaks heavily during silica gel column chromatography. How can I improve my recovery? A3: Indoles, particularly those with complex substitution patterns, can be highly sensitive to the acidic silanol groups present on standard silica gel, leading to on-column decomposition[2]. To prevent this, neutralize your silica gel by pre-treating the column with 1% triethylamine (Et₃N) in your starting eluent. Alternatively, switch your stationary phase to neutral alumina.
Q4: I am seeing a mixture of regioisomers. Is this possible with my starting materials? A4: No. Because you are starting with 4-bromo-2-nitrophenylhydrazine, the original phenyl ring has substituents at positions 2 and 4 relative to the hydrazine group. Cyclization can only occur at the single available unsubstituted ortho position (position 6). Upon cyclization, this exclusively yields the 5-bromo-7-nitro substitution pattern on the indole core. If you are seeing multiple products, they are likely degradation byproducts or unreacted intermediates, not regioisomers.
Sources
- 1. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 5-Bromo-3-methyl-7-nitroindole Solubility
Ticket Category: Organic Synthesis & Reaction Optimization Target Audience: Discovery Chemists, Process Engineers, and Drug Development Scientists
Welcome to the Technical Support Center. This troubleshooting guide is specifically engineered to address the severe solubility limitations of 5-Bromo-3-methyl-7-nitroindole (CAS: 1977479-68-7) during organic synthesis workflows (1)[1].
Diagnostic Overview: The "Brick Dust" Phenomenon
Nitroindoles are notorious in the synthetic chemistry community as "brick dust" due to their extreme resistance to solvation (2)[2]. If your reaction mixture looks like a stubborn slurry, the root cause is a combination of three thermodynamic factors:
-
Intermolecular Hydrogen Bonding: The indole N–H acts as a strong hydrogen bond donor, while the highly polarized 7-nitro group acts as a potent acceptor. This creates an extended, rigid intermolecular network.
-
High Crystal Lattice Energy: The planar aromatic core, combined with the heavy 5-bromo substituent, promotes dense π−π stacking.
-
Hydrophobicity: The 3-methyl group increases overall lipophilicity, making the compound insoluble in water, while the polar H-bonding network simultaneously renders it insoluble in non-polar organic solvents like toluene or hexanes.
To overcome this, you must strategically disrupt the crystal lattice using specific solvent selections, thermal energy, or chemical derivatization.
Workflow for overcoming 5-Bromo-3-methyl-7-nitroindole insolubility in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a Suzuki-Miyaura cross-coupling at the 5-bromo position, but the starting material precipitates in my THF/Water mixture. How can I keep it in solution? A1: THF lacks the dipole moment required to break the nitroindole hydrogen-bond network. Switch to a highly polar aprotic solvent system, such as 1,4-Dioxane/Water or DMF/Water, and increase the temperature to 80–90 °C. Dipolar aprotic solvents like DMF and DMSO are critical for solvating highly polar, hydrogen-bonded substrates (3)[3]. If the precipitation persists, pre-protect the indole nitrogen (e.g., with a Boc group) to eliminate the H-bond donor entirely.
Q2: For an N-alkylation reaction, my compound won't dissolve in acetonitrile even at reflux. What is the best approach? A2: The neutral indole is poorly soluble, but its conjugate base (the indolide anion) is highly soluble. Use a strong base like Sodium Hydride (NaH) in anhydrous DMF. The 7-nitro group significantly lowers the pKa of the N–H bond, allowing facile deprotonation. The resulting sodium indolide intermediate will readily dissolve. If you wish to avoid DMF, utilize a biphasic system (Dichloromethane / 50% aq. NaOH) with a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB).
Q3: I need to reduce the 7-nitro group to an amine. Pd/C hydrogenation in methanol results in a slurry and incomplete conversion. What should I do? A3: Methanol cannot adequately solvate the starting material, leading to catalyst poisoning or trapping of the substrate inside the solid matrix. Switch the solvent to an Ethyl Acetate/DMF (4:1) mixture. The DMF ensures the starting material remains in solution. As the nitro group reduces to an amine, the strong H-bond acceptor is lost, and the resulting 7-amino derivative will naturally exhibit much higher solubility in standard organic solvents.
Quantitative Data: Solvent Selection Guide
To aid in experimental design, refer to the following quantitative comparison of solvent properties and their empirical effectiveness at solvating 7-nitroindole derivatives.
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Empirical Solubility | Mechanistic Recommendation |
| Toluene | 2.4 | 0.36 | Very Low (< 1 mg/mL) | Avoid unless using biphasic PTC conditions. |
| Dichloromethane (DCM) | 8.9 | 1.60 | Low (~ 2-5 mg/mL) | Use strictly as the organic phase in PTC N-alkylation. |
| Tetrahydrofuran (THF) | 7.6 | 1.75 | Moderate (~ 10 mg/mL) | Viable only for N-protected (Boc/SEM) derivatives. |
| Acetonitrile (MeCN) | 37.5 | 3.92 | Moderate (~ 15 mg/mL) | Requires reflux; marginal for cross-coupling. |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | High (> 50 mg/mL) | Ideal. Competitively disrupts H-bonding. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | Very High (> 100 mg/mL) | Ideal. Best for S_NAr and challenging cross-couplings. |
Mechanistic Deep-Dive: Phase-Transfer Catalysis (PTC)
When highly polar solvents like DMF/DMSO complicate downstream purification, Phase-Transfer Catalysis (PTC) is the premier alternative. By utilizing a biphasic system, the insoluble neutral indole is converted into a highly soluble lipophilic ion pair.
Phase-transfer catalysis mechanism for solubilizing the indolide anion in biphasic systems.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . The physical state of the reaction mixture acts as an intrinsic indicator of chemical success, eliminating the guesswork associated with insoluble starting materials.
Protocol A: N-Boc Protection to Enhance Downstream Solubility
Use this protocol if the free N–H is not required for your subsequent reaction (e.g., prior to Suzuki coupling).
-
Setup: Charge a flame-dried round-bottom flask with 5-Bromo-3-methyl-7-nitroindole (1.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
-
Suspension: Add anhydrous THF (10 mL/mmol). Observation: The mixture will be a cloudy, heterogeneous suspension.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise at room temperature under nitrogen.
-
Causality & Self-Validation: The bulky, lipophilic tert-butoxycarbonyl (Boc) group replaces the N–H proton, entirely abolishing intermolecular hydrogen bonding and disrupting π−π stacking. Validation: As the reaction proceeds (2–4 hours), the heterogeneous slurry will spontaneously clear into a homogeneous, transparent solution. This visual transition guarantees that the protection is successful and the crystal lattice has been dismantled.
-
Workup: Concentrate under reduced pressure. The resulting N-Boc derivative will be highly soluble in standard chromatography solvents (Hexanes/EtOAc) for easy purification.
Protocol B: Biphasic N-Alkylation via PTC
Use this protocol to perform N-alkylation without resorting to high-boiling solvents like DMF or DMSO.
-
Organic Phase Preparation: Dissolve the desired alkyl halide (1.2 equiv) and Tetrabutylammonium bromide (TBAB, 0.1 equiv) in Dichloromethane (DCM, 5 mL/mmol).
-
Substrate Addition: Add 5-Bromo-3-methyl-7-nitroindole (1.0 equiv). Observation: The substrate will not dissolve, forming a thick slurry.
-
Aqueous Base Addition: Add 50% aqueous NaOH solution (5 mL/mmol) and initiate vigorous biphasic stirring (≥ 800 rpm).
-
Causality & Self-Validation: The intense stirring maximizes the interfacial surface area, allowing hydroxide ions to deprotonate the indole. TBAB immediately binds the resulting indolide anion, forming a lipophilic [Indolide]⁻ [TBA]⁺ ion pair that is highly soluble in DCM. Validation: Within 15–30 minutes, the solid starting material will completely vanish from the biphasic mixture, indicating successful deprotonation, phase transfer, and subsequent rapid alkylation in the organic layer.
-
Workup: Stop stirring, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-alkylated product.
References
-
"Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC." ResearchGate, Mar 2026. URL: [Link]
-
"Benzenemethanamine, α-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl ... (5-Bromo-3-methyl-7-nitroindole - CAS 1977479-68-7)." ChemSrc, Sep 2025. URL:[Link]
Sources
Technical Support Center: Troubleshooting Regioselectivity in the Functionalization of 5-Bromo-3-methyl-7-nitroindole
Welcome to the technical support center for the functionalization of 5-Bromo-3-methyl-7-nitroindole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity with this highly substituted indole. Here, we address common challenges and provide in-depth troubleshooting strategies in a practical question-and-answer format.
Introduction: The Challenge of Regioselectivity
5-Bromo-3-methyl-7-nitroindole presents a unique set of challenges in directed synthesis due to the competing electronic and steric influences of its substituents. The interplay between the electron-withdrawing nitro group, the deactivating but ortho-, para-directing bromo group, and the activating methyl group can lead to a variety of isomeric products. Understanding these directing effects is paramount to controlling the outcome of functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in the functionalization of 5-Bromo-3-methyl-7-nitroindole?
A1: The regioselectivity of electrophilic substitution and metal-catalyzed cross-coupling reactions on this substrate is primarily governed by a combination of:
-
Electronic Effects: The indole nucleus is inherently electron-rich, favoring electrophilic attack at the C3 position. However, the potent electron-withdrawing nature of the nitro group at C7 deactivates the benzene ring towards electrophilic substitution. The bromine at C5 is a deactivator but directs incoming electrophiles to the ortho and para positions (C4 and C6). The methyl group at C3, being electron-donating, further activates the pyrrole ring.
-
Steric Hindrance: The methyl group at C3 can sterically hinder reactions at the C2 and C4 positions. Similarly, the nitro group at C7 can impede reactions at the C6 position.
-
Reaction Conditions: The choice of catalyst, solvent, temperature, and protecting groups can significantly influence the reaction pathway and the resulting regioselectivity.
Q2: I am observing a mixture of products in my electrophilic substitution reaction. How can I improve selectivity?
A2: Obtaining a mixture of isomers is a common issue. To enhance selectivity, consider the following:
-
Protecting the Indole Nitrogen: The indole N-H is acidic and can compete in many reactions. Employing a suitable N-protecting group can block N-functionalization and modulate the electronic properties of the indole ring, thereby influencing regioselectivity.
-
Choice of Electrophile and Catalyst: A less reactive electrophile or a bulkier catalyst can exhibit greater selectivity for the less sterically hindered position.
-
Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired regioisomer.
Q3: For palladium-catalyzed cross-coupling reactions at the C5-Bromo position, what are the key considerations to avoid side reactions?
A3: While the C5-bromo position is a prime handle for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, potential side reactions include:
-
Homocoupling: Of the boronic acid (in Suzuki reactions) or the starting material. This can often be minimized by carefully controlling the stoichiometry and using appropriate ligands.
-
C-H Activation: At other positions on the indole ring, particularly the more activated C2 or C4 positions. The choice of ligand and reaction conditions is critical to favor the desired C-Br bond activation.
-
N-Arylation: In Buchwald-Hartwig amination, N-arylation can compete with C-N coupling, especially with an unprotected indole.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Symptoms:
-
Formation of multiple mono-substituted isomers (e.g., at C2, C4, C6).
-
Low yield of the desired regioisomer.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Competing Directing Effects | The activating effect of the indole nitrogen and the 3-methyl group competes with the deactivating and directing effects of the bromo and nitro groups. | 1. N-Protection: Protect the indole nitrogen with a group like Boc, Ts, or SEM to modulate the ring's electronics. 2. Lewis Acid Choice: Use a milder Lewis acid to increase selectivity. 3. Temperature: Run the reaction at a lower temperature to favor the kinetic product. |
| Steric Factors | The 3-methyl and 7-nitro groups can sterically hinder attack at adjacent positions, leading to substitution at less crowded sites. | 1. Reagent Size: Use a less bulky electrophile if possible. |
| Reaction Kinetics vs. Thermodynamics | The initially formed product (kinetic) may not be the most stable (thermodynamic). | 1. Reaction Time & Temperature: Varying the reaction time and temperature can help isolate the desired isomer. |
Illustrative Workflow for Optimizing Electrophilic Substitution:
Technical Support Center: Purification of 5-Bromo-3-methyl-7-nitroindole and its Derivatives
Welcome to the technical support center for the purification of 5-Bromo-3-methyl-7-nitroindole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this important class of compounds. The unique substitution pattern of these molecules, featuring an electron-rich indole core, a bulky bromine atom, and a strongly electron-withdrawing nitro group, presents a specific set of purification hurdles that require careful consideration.
Frequently Asked Questions (FAQs)
Compound Stability and Handling
Q1: My 5-Bromo-3-methyl-7-nitroindole appears to be degrading during column chromatography on silica gel. What is causing this and how can I prevent it?
A1: This is a common issue with functionalized indoles. The acidic nature of standard silica gel can lead to the degradation of electron-rich or acid-sensitive indoles. The indole nitrogen can be protonated, leading to strong, non-uniform interactions that result in streaking on a TLC plate or decomposition on the column.[1]
To address this, you can:
-
Test for Stability: Before committing to a large-scale column, assess the stability of your compound on silica gel using a 2D TLC analysis.[1]
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by preparing a slurry with a solvent system containing 1-2% triethylamine or another suitable base.[2]
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (neutral or basic) for your chromatography.[1]
Q2: My purified 5-Bromo-3-methyl-7-nitroindole is a yellow-to-brown solid. Is this normal, and how can I decolorize it?
A2: Nitroaromatic compounds are often colored, so a yellow or brownish hue is not unusual. However, a very dark color may indicate the presence of impurities or degradation products.
To decolorize your sample:
-
Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in a hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
-
Recrystallization: A well-chosen recrystallization solvent can selectively crystallize your desired compound, leaving colored impurities behind in the mother liquor.
Thin-Layer Chromatography (TLC) Analysis
Q3: I'm having trouble visualizing my 5-Bromo-3-methyl-7-nitroindole on a TLC plate. What are the best visualization techniques?
A3: Due to the conjugated system and the nitro group, 5-Bromo-3-methyl-7-nitroindole should be visible under UV light (254 nm) as a dark spot on a fluorescent TLC plate.[4] For more sensitive or specific visualization, consider the following chemical stains:
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with any compound that can be oxidized and will appear as a yellow/brown spot on a purple background.
-
Vanillin or p-Anisaldehyde Stains: These are general stains for many functional groups and often require heating to develop the colored spots.
-
Specific Nitro Compound Visualization: A highly sensitive method involves the reduction of the nitro group to an amine with a reagent like stannous chloride (SnCl₂), followed by diazotization and coupling with a molecule like β-naphthol to produce a brightly colored azo dye.[5]
Q4: My spots are streaking or "tailing" on the TLC plate. How can I get well-defined spots?
A4: Tailing is a common problem with indoles due to the interaction of the basic indole nitrogen with the acidic silica gel.[1] To mitigate this:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as 0.1-2.0% triethylamine or a few drops of a 10% solution of ammonia in methanol, to your TLC mobile phase.[1]
-
Check Sample Concentration: Applying too much sample to the TLC plate can overload the stationary phase and cause streaking. Ensure your sample is sufficiently dilute.[1]
Troubleshooting Purification by Column Chromatography
Q5: I'm struggling to find a good solvent system for the column chromatography of 5-Bromo-3-methyl-7-nitroindole. How should I approach this?
A5: The key is to find a solvent system that provides good separation of your target compound from its impurities on a TLC plate. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
Target R_f Value: Aim for an R_f (retention factor) of 0.2-0.3 for your desired compound on the TLC plate. This generally translates to good elution behavior on a column.[2]
-
Polarity Considerations: 5-Bromo-3-methyl-7-nitroindole is a relatively polar molecule due to the nitro group and the indole nitrogen. You will likely need a significant proportion of the polar solvent in your mobile phase.
-
Gradient Elution: If you have impurities that are very close in polarity to your product, a gradient elution (gradually increasing the polarity of the mobile phase during the column run) may provide a better separation than an isocratic (constant solvent composition) elution.
Q6: My compound is not eluting from the column, or the elution is very slow and drawn out.
A6: This can happen for a few reasons:
-
Irreversible Adsorption or Decomposition: As mentioned in Q1, your compound may be strongly binding to or decomposing on the silica gel.[6] Test for stability and consider deactivating the silica or using an alternative stationary phase.[1]
-
Insufficiently Polar Mobile Phase: If your compound is highly polar, it will require a more polar mobile phase to elute. You can try adding a small percentage of a more polar solvent like methanol to your mobile phase. For very polar compounds, a solvent system like 5% methanol in dichloromethane can be effective.[7]
-
Trailing Effect: If the compound starts to elute but continues to come off the column over many fractions, you can try increasing the polarity of your eluting solvent once the leading edge of your product band begins to emerge.[6]
Troubleshooting Purification by Recrystallization
Q7: What is a good starting solvent for the recrystallization of 5-Bromo-3-methyl-7-nitroindole?
A7: The principle of recrystallization is to find a solvent in which your compound is highly soluble at an elevated temperature but poorly soluble at a low temperature.[3] For polar, nitroaromatic compounds, good starting points include:
-
Alcohols: Ethanol and methanol are often effective solvents for recrystallizing nitroaromatic compounds.[3][8]
-
Solvent Mixtures: If you cannot find a single solvent that meets the criteria, a two-solvent system can be used. For example, you can dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Common miscible pairs include ethanol-water and dichloromethane-hexane.[9]
Q8: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A8: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, if the solution is too concentrated, or if cooling is too rapid.[3] To remedy this:
-
Reheat the solution: Heat the mixture until the oil redissolves completely.
-
Add more solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.
-
Ensure slow cooling: Allow the flask to cool slowly and undisturbed to room temperature before placing it in an ice bath.
-
Induce crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of the pure compound.[3]
Data Presentation
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (consider deactivation), Alumina | None |
| Mobile Phase/Solvent | Hexane/Ethyl Acetate, DCM/Methanol | Ethanol, Methanol, Ethanol/Water |
| Common Issues | Compound degradation, Tailing, Poor separation | Oiling out, Poor recovery, Co-crystallization of impurities |
| Troubleshooting | Deactivate silica, Use base in eluent, Gradient elution | Slow cooling, Use solvent pairs, Charcoal treatment |
Experimental Protocols
Protocol 1: 2D TLC for Compound Stability Analysis
This method helps determine if your indole derivative is stable on silica gel.[1]
-
Obtain a square TLC plate.
-
Lightly spot your compound in one corner, about 1 cm from the edges.
-
Develop the plate using your chosen eluent system.
-
Remove the plate and thoroughly dry it.
-
Rotate the plate 90 degrees so that the line of separated spots is now the baseline.
-
Develop the plate again in the same eluent system.
-
Visualize the plate. If the compound is stable, the spot should be on the diagonal. If new spots appear off the diagonal, it indicates decomposition.
Protocol 2: Deactivation of Silica Gel for Acid-Sensitive Compounds
This procedure reduces the acidity of silica gel, preventing the degradation of sensitive indoles.
-
Prepare a solvent system containing your chosen eluent (e.g., ethyl acetate/hexane) plus 1-2% triethylamine.[2]
-
Pack the column using this solvent system.
-
Flush the column with one full column volume of this solvent mixture.
-
Discard the eluent that passes through. The silica is now deactivated.
-
You can now run the column using your standard eluent (with or without the triethylamine, as determined by TLC).
Visualization of Key Concepts
Caption: A general workflow for the purification and analysis of synthesized compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3-methyl-7-nitroindole
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals tasked with synthesizing 5-Bromo-3-methyl-7-nitroindole .
Synthesizing highly functionalized indoles presents unique thermal and mechanistic challenges. Direct nitration or bromination of the indole core often leads to poor regioselectivity and acid-catalyzed polymerization. Therefore, the most robust, unambiguous route is the Fischer Indole Synthesis starting from an appropriately substituted phenylhydrazine.
Mechanistic Insights: The "Why" Behind the Chemistry
To successfully scale this reaction, you must understand the causality of the molecular transformations:
-
Regioselectivity by Design: We utilize 4-bromo-2-nitrophenylhydrazine and propionaldehyde . In the starting hydrazine, the nitrogen is attached to C1, the nitro group is at C2, and the bromine is at C4. During the critical [3,3]-sigmatropic rearrangement, the new carbon-carbon bond must form at an ortho position. Because C2 is blocked by the nitro group, cyclization is forced exclusively to C6. This guarantees the formation of the 7-nitro-5-bromo isomer without regioisomeric contamination [1].
-
Overcoming Nitro Deactivation: The nitro group is strongly electron-withdrawing. It depletes electron density from the aromatic ring, drastically raising the activation energy required for the ene-hydrazine to attack the ring. Consequently, mild Lewis acids will fail. Polyphosphoric acid (PPA) is required because it acts as both a potent Brønsted acid and a dehydrating solvent, forcing the reaction forward at elevated temperatures [2].
-
Aldehyde Volatility: Propionaldehyde boils at 48 °C. Attempting a one-pot Fischer synthesis at 100 °C will cause the aldehyde to flash off before reacting. A strict two-step protocol (hydrazone isolation followed by cyclization) is mandatory [3].
Self-Validating Standard Operating Procedure (SOP)
This protocol is engineered with In-Process Controls (IPCs) to ensure each step validates itself before proceeding to the next, preventing catastrophic failures at scale.
Step 1: Hydrazone Formation
Reagents: 4-Bromo-2-nitrophenylhydrazine hydrochloride (1.0 eq), Propionaldehyde (1.2 eq), Sodium acetate (1.0 eq), Ethanol (5 vol).
-
Free-basing: Charge a reactor with ethanol and 4-bromo-2-nitrophenylhydrazine HCl. Add sodium acetate and stir for 30 minutes at 20 °C to neutralize the HCl salt.
-
Dosing: Cool the reactor to 10 °C. Add propionaldehyde dropwise via subsurface dosing to prevent evaporative loss.
-
Condensation: Heat the mixture to 45 °C and stir for 4 hours.
-
IPC Check (Self-Validation): Pull a sample for HPLC. The reaction is complete when the starting hydrazine is < 1%. If > 1%, add 0.1 eq propionaldehyde and stir for 1 hour.
-
Isolation: Cool to 0 °C. Filter the precipitated 1-(4-bromo-2-nitrophenyl)-2-propylidenehydrazine, wash with cold ethanol, and dry under vacuum.
Step 2: PPA-Mediated Cyclization
Reagents: Hydrazone intermediate (1.0 eq), Polyphosphoric Acid (115% H₃PO₄ basis, 8 volumes).
-
Pre-heating: Charge PPA into a reactor equipped with a heavy-duty anchor agitator. Heat to 80 °C to reduce viscosity.
-
Addition: Add the hydrazone portion-wise over 1.5 hours. Caution: The rearrangement is highly exothermic.
-
Cyclization: Raise the internal temperature to 100–105 °C and stir for 6 to 8 hours.
-
IPC Check (Self-Validation): Pull an aliquot, quench in water, and extract with EtOAc. Analyze via TLC/HPLC. Proceed only when the hydrazone is fully consumed.
-
Reverse Quench: Cool the reactor to 60 °C. Slowly extrude the viscous PPA mixture into a secondary vessel containing vigorously stirred ice-water (15 volumes).
-
Neutralization: Slowly add 28% aqueous NH₄OH until the pH reaches 7.0–7.5. Filter the crude 5-bromo-3-methyl-7-nitroindole, wash with water, and recrystallize from ethanol/water.
Process Flow & Troubleshooting Map
Workflow for the synthesis of 5-Bromo-3-methyl-7-nitroindole with integrated IPC checkpoints.
Quantitative Process Parameters
Deviations in thermal and physical parameters are the leading cause of batch failure. Adhere strictly to the tolerances in the table below.
| Process Parameter | Target Range | Consequence of Deviation | Corrective Action / Engineering Control |
| Propionaldehyde Dosing Temp | 5 – 10 °C | > 15 °C: Evaporative loss of aldehyde | Use subsurface dosing; chill reactor jacket. |
| Hydrazone Formation Temp | 45 – 50 °C | < 40 °C: Incomplete conversion | Maintain strict jacket control; verify via HPLC. |
| PPA Pre-heating Temp | 80 °C | < 70 °C: Viscosity too high for mixing | Pre-heat before hydrazone addition. |
| Cyclization Temp (Internal) | 100 – 105 °C | > 110 °C: Tarring / Polymerization | Control exotherm via controlled addition rate. |
| Quench Transfer Temp | 60 – 70 °C | < 60 °C: PPA solidifies in transfer lines | Heat-trace transfer lines to quench vessel. |
| Final Quench pH | 7.0 – 7.5 | < 6.0: Product remains trapped in acid | Neutralize slowly with 28% NH₄OH. |
Troubleshooting & FAQs
Q1: Why is the cyclization step stalling at 80 °C with significant hydrazone remaining? A1: The 7-nitro group on the phenyl ring is strongly electron-withdrawing. In the Fischer Indole Synthesis, the [3,3]-sigmatropic rearrangement requires the ene-hydrazine to attack the aromatic ring. Electron-withdrawing groups decrease the electron density of the ring, significantly raising the activation energy barrier. Temperatures of 100–105 °C in PPA are strictly required to drive this specific rearrangement.
Q2: During scale-up, we experienced a sudden temperature spike and severe tarring in the PPA reactor. How can we prevent this? A2: PPA is highly viscous, leading to poor heat transfer in standard batch reactors. The [3,3]-sigmatropic rearrangement is highly exothermic. If the hydrazone is added too quickly, localized hot spots form, causing acid-catalyzed polymerization and tarring. Actionable fix: Pre-heat the PPA to 80 °C to lower its viscosity. Use a heavy-duty anchor or double-helical ribbon agitator (200-300 rpm). Add the hydrazone in small portions over 1-2 hours, ensuring the internal temperature does not exceed 105 °C.
Q3: Can we use a one-pot method (adding propionaldehyde directly to the hydrazine in PPA) to save time? A3: No. Propionaldehyde has a boiling point of 48 °C. If added to PPA at the temperatures required for nitro-indole cyclization (>90 °C), it will instantly flash off before the hydrazone can form. Furthermore, the water generated during hydrazone formation would dilute the PPA, reducing its catalytic efficacy. A two-step process with isolated hydrazone is mandatory.
Q4: What is the safest way to quench the PPA reaction mixture at scale? A4: Never add water directly to hot PPA; the hydration of polyphosphoric acid is violently exothermic and will cause dangerous splattering. Instead, perform a "reverse quench." Cool the reactor to 60 °C (below this, PPA becomes too viscous to transfer) and slowly extrude the mixture into a secondary vessel containing vigorously stirred ice-water. Maintain the quench vessel below 20 °C.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. URL:[Link]
-
Katritzky, A. R., Rachwal, S., & Bayyuk, S. (1991). An Improved Fischer Synthesis of Nitroindoles. Organic Preparations and Procedures International, 23(3), 357-363. URL:[Link]
-
Prochazka, M. P., & Carlson, R. (1990). One-Pot Fischer Indole Synthesis by Zeolite Catalysis. Acta Chemica Scandinavica, 44, 614-616. URL:[Link]
Sources
Process Chemistry Technical Support Center: 5-Bromo-3-methyl-7-nitroindole Synthesis
Welcome to the Process Chemistry Technical Support Center. This diagnostic guide is designed for researchers, scientists, and drug development professionals scaling up or optimizing the synthesis of 5-Bromo-3-methyl-7-nitroindole . This highly functionalized heterocyclic scaffold is frequently utilized in kinase inhibitor discovery, but its synthesis presents unique kinetic and thermodynamic challenges.
The most robust route to this scaffold is the Fischer Indole Synthesis, utilizing 4-bromo-2-nitrophenylhydrazine and propionaldehyde. However, the strong electron-withdrawing nature of the nitro group at the ortho position severely deactivates the aromatic ring, creating significant kinetic barriers during the [3,3]-sigmatropic rearrangement[1]. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and quantitative impurity profiling to ensure high-fidelity synthesis.
Workflow of the Fischer indole synthesis for 5-Bromo-3-methyl-7-nitroindole.
Diagnostic Dashboard: Troubleshooting FAQs
Q1: My HPLC trace shows a massive impurity peak at RRT 0.65. Mass spec identifies it as 4-bromo-2-nitroaniline. Why is this forming, and how do I prevent it?
A1: This is the most common failure mode in this specific synthesis. The impurity arises from the N-N bond cleavage of the hydrazone intermediate.
-
Causality: Under aqueous acidic conditions at elevated temperatures, the hydrazone undergoes hydrolysis back to the hydrazine and aldehyde. The strongly electron-withdrawing nitro group weakens the N-N bond, making it highly susceptible to hydrolytic cleavage, yielding 4-bromo-2-nitroaniline.
-
Solution: Transition to strictly anhydrous conditions. Isolate the hydrazone intermediate completely before subjecting it to the cyclization catalyst. Use anhydrous Lewis acids (e.g., freshly fused ZnCl2 in glacial acetic acid) rather than aqueous Brønsted acids (like aqueous HCl or H2SO4 ).
Q2: The reaction stalls at the arylhydrazone intermediate. Increasing the temperature only causes decomposition. How do I force the cyclization?
A2: The bottleneck is the [3,3]-sigmatropic rearrangement of the dienone-imine intermediate[2].
-
Causality: The nitro group at the 7-position pulls electron density away from the aromatic ring, significantly raising the activation energy required for the sigmatropic shift and subsequent re-aromatization. Standard catalysts like ethanolic HCl are insufficiently acidic to protonate the deactivated intermediate.
-
Solution: Employ Polyphosphoric Acid (PPA) or Eaton's Reagent ( P2O5 in methanesulfonic acid). These reagents provide a highly acidic, dehydrating environment that forces the elimination of ammonia and drives the cyclization forward without requiring excessive thermal stress[3].
Q3: I am detecting an impurity with an [M+14] or [M+16] mass peak relative to the product. What is this?
A3: This indicates oxidation of the 3-methyl group.
-
Causality: Indoles with alkyl groups at the 3-position are highly susceptible to auto-oxidation, especially in the presence of trace metals, light, or prolonged atmospheric exposure. The 3-methyl group can oxidize to a 3-formyl ([M+14]) or 3-carboxylic acid ([M+16] after hydration/oxidation) derivative.
-
Solution: Sparge all reaction solvents with Nitrogen or Argon. If the product is stored, keep it under an inert atmosphere at 2-8°C, and consider adding a volatile antioxidant like BHT during the concentration steps if the issue persists.
Common degradation and side-reaction pathways leading to synthesis impurities.
Quantitative Data: Impurity Profiling & Acceptance Criteria
To ensure downstream application viability, the impurity profile must be strictly controlled. Below is a summary of the quantitative acceptance criteria based on standard reverse-phase HPLC analysis (UV detection at 254 nm).
| Impurity Name | Origin / Mechanism | RRT (Approx) | Acceptance Limit | Control Strategy |
| 4-Bromo-2-nitroaniline | N-N bond cleavage of hydrazine/hydrazone | 0.65 | NMT 0.15% | Maintain strictly anhydrous conditions during cyclization. |
| Unreacted Hydrazone | Incomplete [3,3]-sigmatropic rearrangement | 0.85 | NMT 0.50% | Increase acid strength (e.g., switch to PPA) or temperature. |
| 3-Formyl Indole Deriv. | Auto-oxidation of the 3-methyl group | 1.15 | NMT 0.10% | Sparge solvents with N2 ; add BHT as an antioxidant. |
| Bis-indole Dimer | Electrophilic attack of protonated indole | 1.40 | NMT 0.20% | Quench reaction promptly; avoid prolonged heating in strong acid. |
(Note: RRT = Relative Retention Time. NMT = Not More Than. Values are representative for standard C18 gradients).
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By isolating the intermediate and performing mandatory in-process controls (IPCs), you eliminate the cascading failures typical of one-pot Fischer indolizations.
Phase 1: Synthesis of the Arylhydrazone Intermediate
-
Preparation: In a flame-dried, nitrogen-purged 500 mL round-bottom flask, dissolve 4-bromo-2-nitrophenylhydrazine hydrochloride (10.0 g, 37.2 mmol) in anhydrous ethanol (150 mL).
-
Free-Basing: Add anhydrous sodium acetate (3.35 g, 40.9 mmol) to liberate the hydrazine free base. Stir for 15 minutes at room temperature.
-
Condensation: Cool the mixture to 0°C. Add propionaldehyde (2.38 g, 41.0 mmol) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
IPC Validation Checkpoint: Run a TLC (Hexanes:EtOAc 3:1). The protocol is self-validating here: Do not proceed until the baseline hydrazine spot has completely disappeared. Proceeding with unreacted hydrazine guarantees aniline formation in Phase 2.
-
Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (200 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na2SO4 , filter, and evaporate to yield the crude hydrazone as an orange/red solid. Causality: Removing water here prevents the hydrolytic cleavage of the N-N bond in the next step.
Phase 2: Fischer Indolization
-
Preparation: In a clean, dry 250 mL flask equipped with a reflux condenser, dissolve the crude hydrazone in glacial acetic acid (80 mL).
-
Catalysis: Add freshly fused, anhydrous Zinc Chloride ( ZnCl2 ) (15.2 g, 111.6 mmol, 3.0 eq). Causality: The strong Lewis acidity of ZnCl2 overcomes the electronic deactivation caused by the 7-nitro group, driving the dienone-imine intermediate through the [3,3]-sigmatropic rearrangement[2].
-
Cyclization: Heat the mixture to 90°C under nitrogen for 4-6 hours.
-
IPC Validation Checkpoint: Monitor by HPLC. The reaction is complete when the hydrazone peak (RRT 0.85) is < 0.5%.
-
Quench & Extraction: Cool the reaction to room temperature and pour it slowly into vigorously stirred ice water (300 mL). Extract the aqueous layer with Dichloromethane (3 x 100 mL).
-
Purification: Wash the combined organic layers with saturated NaHCO3 until the aqueous phase is slightly basic (pH ~8), followed by brine. Dry over Na2SO4 , concentrate, and purify via silica gel chromatography (Hexanes:DCM gradient) to afford pure 5-Bromo-3-methyl-7-nitroindole.
References
-
The Mechanism of the Fischer Indole Synthesis (1943) | C. F. H. Allen. SciSpace. 1
-
Reaction of propionaldehyde with N′-methyl-2,6-dimethylphenylhydrazine hydrochloride. The dienone–imine intermediate in the Fischer indole synthesis. Canadian Journal of Chemistry. 2
-
MODERN METHODS OF ORGANIC SYNTHESIS (Carruthers). Mohanlal Sukhadia University. 3
Sources
Technical Support Center: Troubleshooting 5-Bromo-3-methyl-7-nitroindole Stability in Experimental Solvents
Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on the structural integrity of your small-molecule libraries to generate reproducible, high-fidelity data. 5-Bromo-3-methyl-7-nitroindole is a highly functionalized heterocycle, but its unique substitution pattern—a labile halogen, an electron-rich methyl group, and a strongly electron-withdrawing nitro group—creates specific vulnerabilities when exposed to common laboratory solvents, light, and varying pH levels.
This guide synthesizes field-proven insights and mechanistic chemical principles to help you troubleshoot degradation issues, optimize solvent compatibility, and establish self-validating handling protocols.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my stock solution in DMSO change color from pale yellow to dark brown and lose potency over time?
The Causality: Dimethyl sulfoxide (DMSO) is the industry standard for high-throughput screening (HTS) stock solutions, but it is not entirely inert. The degradation of 5-Bromo-3-methyl-7-nitroindole in DMSO is driven by auto-photosensitized oxidation . The 7-nitro group strongly absorbs ambient light, promoting the molecule into an excited triplet state. In the presence of dissolved oxygen (often introduced during freeze-thaw cycles) and DMSO, the nitroindole acts as a photosensitizer, generating singlet oxygen ( 1O2 ) and other reactive oxygen species (ROS). These ROS subsequently attack the electron-rich C2-C3 double bond of the indole core, leading to oxidative cleavage and the formation of dark-colored degradation products[1]. Furthermore, DMSO is highly hygroscopic; absorbed water accelerates hydrolysis reactions over time.
Q2: I observe rapid degradation when using methanol or ethanol as a co-solvent under ambient light. What is the mechanism?
The Causality: Nitroaromatics are notoriously prone to photochemical transformations. When dissolved in protic solvents like methanol or ethanol and exposed to UV or visible light, 5-Bromo-3-methyl-7-nitroindole undergoes photobleaching and homolytic cleavage [2]. The absorption of photons excites the nitro group, which can abstract a hydrogen atom from the protic solvent, initiating a radical cascade. Simultaneously, the C-Br bond at the 5-position is photochemically labile. UV exposure can cause homolytic cleavage of the C-Br bond, resulting in debromination and the formation of highly reactive aryl radicals that cross-react with the solvent, destroying the compound's integrity.
Q3: Why does the compound precipitate or change color to deep orange in aqueous assay buffers (pH > 7.5)?
The Causality: This is a classic acid-base phenomenon driven by the 7-nitro group's inductive and resonance effects . In a standard unsubstituted indole, the N-H proton is very weakly acidic (pKa ~16.2). However, the strongly electron-withdrawing nitro group at the 7-position stabilizes the conjugate base through resonance, drastically lowering the pKa of the indole N-H to approximately 12.47[3]. While this is still basic, in moderately alkaline aqueous buffers (pH 7.5–8.5), a measurable equilibrium shift occurs, leading to partial deprotonation. The resulting indolide anion exhibits a significant bathochromic shift (color change to deep orange) and drastically different solubility profiles, often leading to precipitation or micelle formation in aqueous media.
Part 2: Quantitative Data & Solvent Compatibility
To ensure experimental reproducibility, refer to the following stability matrix when designing your assays.
| Solvent System | Recommended Max Concentration | Primary Degradation Risk | Estimated Half-Life (Ambient Light, 25°C) | Estimated Half-Life (Dark, -20°C) |
| Anhydrous DMSO | 50 mM | Oxidation / ROS generation | < 72 hours | > 12 months |
| Methanol / Ethanol | 10 mM | Photolysis / Debromination | < 24 hours | ~ 3 months |
| Aqueous Buffer (pH 6.0) | < 100 µM (with 1% DMSO) | Precipitation | ~ 48 hours | N/A (Do not freeze) |
| Aqueous Buffer (pH 8.0) | < 50 µM (with 1% DMSO) | Deprotonation / Hydrolysis | < 12 hours | N/A (Do not freeze) |
Part 3: Visualizing Degradation and Workflow
The following diagrams map the mechanistic pathways of degradation and the optimal handling workflow to mitigate these risks.
Fig 1: Mechanistic degradation pathways of 5-Bromo-3-methyl-7-nitroindole in various solvents.
Fig 2: Optimal handling and storage workflow to ensure compound integrity.
Part 4: Standard Operating Procedures (SOPs)
To guarantee a self-validating experimental system, adhere strictly to the following protocols. These steps are designed to eliminate the variables of light, oxygen, and moisture.
Protocol A: Preparation and Storage of Ultra-Stable DMSO Stock Solutions
Objective: Prevent auto-photosensitized oxidation and hydrolytic degradation during long-term storage.
-
Preparation Environment: Perform all weighing and dissolution steps under low-light conditions or using amber glassware.
-
Solvent Selection: Use strictly anhydrous DMSO (water content <0.005%) packaged under argon. Do not use standard benchtop DMSO, which rapidly absorbs atmospheric moisture.
-
Dissolution: Dissolve the solid 5-Bromo-3-methyl-7-nitroindole to a maximum concentration of 10 mM to 50 mM. Vortex gently; avoid sonication which can induce localized heating and generate radicals.
-
Aliquotting: Divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) in amber, low-bind microcentrifuge tubes.
-
Inert Gas Purging: Gently overlay each aliquot with a stream of dry Argon or Nitrogen gas before capping to displace ambient oxygen.
-
Storage: Store immediately at -20°C or -80°C. Never subject the compound to freeze-thaw cycles. Discard any unused portion of a thawed aliquot.
Protocol B: Light-Protected Aqueous Dilution Workflow
Objective: Prevent precipitation and photobleaching during biological or biochemical assays.
-
Buffer Preparation: Pre-warm the aqueous assay buffer to room temperature or 37°C. Ensure the buffer pH is strictly controlled (ideally pH 6.5–7.2) to prevent deprotonation of the 7-nitroindole core.
-
Thawing: Remove a single-use DMSO aliquot from -20°C and allow it to equilibrate to room temperature in the dark for 15 minutes. (Thawing cold DMSO directly into aqueous buffers causes localized precipitation).
-
Rapid Dilution: Inject the DMSO stock directly into the vortex of the stirring aqueous buffer to ensure rapid dispersion. The final DMSO concentration should not exceed 1% (v/v) to maintain solubility.
-
Assay Execution: Conduct the assay immediately. If the assay requires prolonged incubation (e.g., cell culture), ensure the incubation plates are wrapped in foil or kept in a dark incubator to prevent photochemical degradation.
Part 5: References
-
7-NITROINDOLE-3-CARBOXALDEHYDE - ChemBK (Details on the predicted pKa and acidity of 7-nitroindole derivatives). ChemBK. Available at:[Link]
-
Secondary brown carbon from photooxidation of 1-methylnaphthalene and longifolene (Mechanistic insights into the photodegradation, photobleaching, and radical formation of nitroindoles under UV/Vis exposure). NSF Public Access Repository. Available at:[Link]
-
Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries (Comprehensive study on the auto-photosensitized oxidation and degradation of small molecules stored in DMSO stock solutions). PubMed Central (NIH). Available at:[Link]
Sources
How to monitor the progress of reactions involving 5-Bromo-3-methyl-7-nitroindole
Welcome to the technical support and troubleshooting center for 5-Bromo-3-methyl-7-nitroindole . This guide is engineered for researchers and drug development professionals who require high-fidelity analytical tracking of complex indole reactions.
By understanding the intrinsic electronic and structural properties of this molecule—specifically the highly acidic N-H bond induced by the 7-nitro group and the distinct isotopic signature of the 5-bromo substituent—you can eliminate analytical false positives and optimize your reaction monitoring workflows.
Analytical Strategy & Workflow
Selecting the correct analytical technique is dependent on the specific chemical transformation you are performing. The workflow below outlines the decision-making process for tracking reactions involving 5-Bromo-3-methyl-7-nitroindole.
Analytical workflow for monitoring 5-Bromo-3-methyl-7-nitroindole reactions.
Troubleshooting & FAQs (The "Why" and "How")
Q1: Why are the spots for 5-Bromo-3-methyl-7-nitroindole severely streaking from the baseline on my TLC plate? A: Streaking is a pervasive issue when working with indole derivatives due to their interaction with the stationary phase[1].
-
Causality: The 7-nitro group is strongly electron-withdrawing, which significantly increases the acidity of the indole N-H bond. This highly acidic proton engages in strong, variable hydrogen bonding with the slightly acidic silanol (Si-OH) groups on standard unmodified silica gel.
-
Solution: Add a small amount of a weak acid (e.g., 0.1–1.0% acetic acid or formic acid) to your mobile phase[1]. This additive suppresses the deprotonation of the indole and saturates the silica's active hydrogen-bonding sites, forcing the compound to migrate as a tight, circular spot.
Q2: How can I definitively track the progress of a cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) at the 5-position? A: Utilize the natural isotopic signature of bromine as a built-in tracer during LC-MS analysis.
-
Causality: Bromine exists as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. This creates a distinct "twin peak" mass isotopic profile (M and M+2) that acts as a mathematical filter for detecting halogenated starting materials[2]. 5-Bromo-3-methyl-7-nitroindole has an average molecular weight of ~255.07 g/mol [3]. In negative electrospray ionization (ESI-), it appears as a doublet at m/z 253 and 255. Once the bromine is displaced during cross-coupling, this 1:1 doublet disappears, yielding a product with a standard monoisotopic mass envelope.
Q3: Why does my LC-MS signal completely disappear when monitoring the reduction of the 7-nitro group to an amine? A: This "disappearing act" is caused by a drastic shift in ionization efficiency, not product degradation.
-
Causality: The starting material (nitroindole) is electron-deficient and contains an acidic N-H, making it ionize highly efficiently in negative mode (ESI-) as [M-H]-. However, when the nitro group is reduced to an amine, the resulting 7-aminoindole is electron-rich and basic. It will no longer ionize well in negative mode but will ionize exceptionally well in positive mode (ESI+) as[M+H]+.
-
Solution: You must configure your mass spectrometer to run in rapid polarity switching mode (ESI+/-) to simultaneously track the consumption of the nitro starting material and the formation of the amino product[4].
Validated Experimental Protocols
Protocol A: Self-Validating TLC Monitoring
This protocol ensures that observed Rf shifts are due to actual chemical transformations rather than matrix effects from the reaction solvent.
-
Plate Preparation: Draw a baseline 1 cm from the bottom of a silica gel 60 F254 plate. Mark three distinct spotting points: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).
-
Spotting (Self-Validation): Apply the SM reference solution to the first and second points. Apply the RM solution to the second and third points. The co-spot (C) validates the chromatography; if the SM and RM spots in lane C do not separate, the reaction has not progressed.
-
Chamber Saturation: Place a piece of filter paper in the developing chamber and add Hexanes/Ethyl Acetate (3:1 v/v) containing 1% Acetic Acid[1]. Allow the chamber to saturate for 5 minutes.
-
Elution & Visualization: Develop the plate until the solvent front is 1 cm from the top. Remove, dry thoroughly to evaporate the acetic acid, and visualize under UV light at 254 nm.
Protocol B: High-Resolution LC-MS Monitoring
This protocol utilizes a single quadrupole (SQ) mass spectrometer to separate co-eluting compounds and identify reaction intermediates[4].
-
Sample Quenching: Withdraw 10 µL of the reaction mixture and immediately dilute it into 990 µL of LC-MS grade Acetonitrile/Water (1:1). This halts the reaction at a precise timepoint and prevents detector saturation.
-
Chromatographic Separation: Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes.
-
Mass Detection: Operate the mass spectrometer in full scan mode (m/z 100-500) with rapid polarity switching (ESI+/-)[4].
-
Data Analysis: Extract the ion chromatograms (EIC) for the specific isotopic masses (See Table 1) to quantify relative conversion.
Logical Isotopic Tracking & Quantitative Data
Logical decision tree for LC-MS isotopic tracking of bromoindole reactions.
Table 1: LC-MS Isotopic Signatures & Diagnostic Ions
| Analyte State | Target Ionization Mode | Primary m/z | Secondary m/z | Isotope Ratio | Diagnostic Meaning |
| 5-Bromo-3-methyl-7-nitroindole | ESI (-) | 253 [M-H]⁻ | 255 [M-H]⁻ | ~1:1 | Unreacted Starting Material |
| 7-Amino-5-bromo-3-methylindole | ESI (+) | 225 [M+H]⁺ | 227[M+H]⁺ | ~1:1 | Successful Nitro Reduction |
| 3-Methyl-7-nitro-5-phenylindole | ESI (-) | 251 [M-H]⁻ | N/A | 100:0 | Successful Suzuki Coupling |
Table 2: TLC Mobile Phase Optimization Matrix
| Mobile Phase System | Additive | Result on Silica Gel | Causality / Mechanism |
| Hexanes / EtOAc (3:1) | None | Severe Streaking | Unshielded H-bonding between acidic N-H and silanols. |
| Hexanes / EtOAc (3:1) | 1% Triethylamine | Poor Resolution | Base deactivates silica but clashes with the acidic indole. |
| Hexanes / EtOAc (3:1) | 1% Acetic Acid | Sharp, circular spots | Acid saturates silanol sites, preventing indole adsorption. |
References
-
Meudec, A., et al. "Automated Detection of Natural Halogenated Compounds from LC-MS Profiles." Analytical Chemistry, 2016. URL:[Link]
-
Agilent Technologies. "Monitoring Enzymatic Reactions by LC/Single Quad to Gain Insights on Reaction Mechanisms." LCMS.cz. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1977479-68-7,5-溴-3-甲基-7-硝基吲哚-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]
- 4. lcms.cz [lcms.cz]
Technical Support Center: 5-Bromo-3-methyl-7-nitroindole Workup & Purification
Welcome to the Advanced Applications Support Center. Handling highly functionalized indole derivatives like 5-Bromo-3-methyl-7-nitroindole (CAS: 1977479-68-7) requires a deep understanding of their physical chemistry. The presence of a reactive halogen (5-bromo), an electron-donating group (3-methyl), and a strongly electron-withdrawing group (7-nitro) creates a uniquely polarized molecule.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield recovery and purification of this complex scaffold.
Part 1: Troubleshooting & FAQs
Q1: Why do I get intractable emulsions when extracting 5-Bromo-3-methyl-7-nitroindole from aqueous mixtures?
The Causality: The 7-nitro group is strongly electron-withdrawing, which significantly lowers the pKa of the adjacent indole N-H bond compared to an unsubstituted indole. If your workup uses basic aqueous solutions (like saturated NaHCO₃ or NaOH) to neutralize acids, the indole N-H becomes partially deprotonated. The resulting indolyl anion acts as a surfactant (amphiphilic), stabilizing oil-in-water emulsions. The Solution: You must control the pH. Adjust the aqueous phase pH to 5–6 using a mild acid (e.g., saturated NH₄Cl) before extraction. This ensures the indole is fully protonated and lipophilic, driving it into the organic phase and breaking the emulsion[1].
Q2: I am losing my product on the silica gel column. How can I improve recovery?
The Causality: The nitro group at the 7-position acts as a strong hydrogen-bond acceptor, while the unprotected N-H is a strong hydrogen-bond donor. This creates a "push-pull" dipole that interacts aggressively with the silanol groups on stationary phase silica, leading to severe tailing and irreversible adsorption[2]. The Solution: Use a less polar, non-protic solvent system (e.g., Ethyl Acetate/Petroleum Ether) and consider pre-treating the silica with 1% triethylamine (TEA) to cap acidic silanol sites. Alternatively, temporarily N-protecting the indole (e.g., with a Boc group) eliminates the N-H donor, drastically improving chromatographic behavior and overall yield[2],[3].
Q3: During the workup of a cross-coupling reaction (e.g., Suzuki coupling at the 5-bromo position), my product degrades during concentration. Why?
The Causality: The 7-nitro group is highly sensitive to reduction, and the electron-rich indole core is susceptible to oxidation catalyzed by residual transition metals (like Palladium) when exposed to air during solvent evaporation. The Solution: Implement a metal-scavenging step before concentration. Filter the crude mixture through Celite to remove palladium black, and wash the organic layer with a metal chelator (e.g., 10% aqueous L-cysteine or EDTA) to remove soluble Pd species.
Part 2: Mechanistic Visualization
The following diagram illustrates the causality behind pH-dependent partitioning and why basic workups lead to catastrophic yield loss via emulsion formation.
Caption: Causality of pH-dependent partitioning and emulsion formation during nitroindole workup.
Part 3: Quantitative Data & Solvent Selection
To establish a self-validating system, use the parameters in Table 1 to benchmark your workup efficiency. Deviations from these solvent systems often indicate incomplete quenching or pH imbalance.
Table 1: Optimal Solvent Partitioning and Chromatographic Data
| Parameter | Recommended System | Scientific Rationale |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Provides high solubility for nitro-aromatics and excellent phase separation from aqueous brine[4]. |
| Aqueous Quench/Wash | Sat. NH₄Cl (pH ~5.5) | Keeps the acidic indole N-H fully protonated, preventing amphiphilic emulsion formation[1]. |
| Eluent System (Column) | EtOAc / Petroleum Ether (1:4) | Balances the strong dipole of the nitro group; minimizes streaking on silica[3]. |
| Drying Agent | Anhydrous Na₂SO₄ | Preferred over MgSO₄, which can weakly coordinate to the nitro oxygen atoms and trap the product. |
Part 4: Standardized Experimental Protocol
The following step-by-step methodology is engineered to maximize the recovery of 5-Bromo-3-methyl-7-nitroindole following a standard synthetic transformation (e.g., bromination or cross-coupling).
Step-by-Step Methodology:
-
Thermal Quenching: Cool the crude reaction mixture to 0–5 °C using an ice bath.
-
pH-Controlled Quench: Slowly add saturated aqueous NH₄Cl solution (1.5 mL per mmol of substrate) to quench any reactive intermediates. Self-Validation Check: Spot the aqueous layer on pH paper; it must read between pH 5 and 6[1].
-
Metal Filtration (If Applicable): If transition metal catalysts were used, dilute the quenched mixture with 10 mL of EtOAc and filter through a 1-inch pad of Celite. Rinse the pad with an additional 10 mL of EtOAc.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Vigorously shake and allow the layers to separate. The organic (EtOAc) layer will be the top layer.
-
Extraction: Extract the bottom aqueous layer with EtOAc (3 × 15 mL). Combine all organic layers[4].
-
Washing: Wash the combined organic layers sequentially with deionized water (1 × 20 mL) and saturated brine (1 × 20 mL) to remove residual salts and polar impurities[2].
-
Drying: Add anhydrous Na₂SO₄ to the organic phase and swirl for 15 minutes. Filter off the drying agent through fluted filter paper.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature below 40 °C to prevent thermal degradation of the nitro group.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using an EtOAc/Petroleum Ether gradient (starting at 1:9 and ramping to 1:4)[3].
Caption: Optimized liquid-liquid extraction and purification workflow for 5-Bromo-3-methyl-7-nitroindole.
References
-
Regioselective Synthesis of 3-Nitroindoles Under Non-Acidic and Non-Metallic Conditions RSC Publishing URL:[Link]
Sources
Validation & Comparative
Efficacy of 5-Bromo-3-methyl-7-nitroindole derivatives vs. existing compounds
Efficacy Comparison Guide: 5-Bromo-3-methyl-7-nitroindole Derivatives vs. Standard IMPDH Inhibitors
As the landscape of targeted therapeutics evolves, optimizing existing pharmacophores is critical for overcoming pharmacokinetic limitations and resistance mechanisms. Indole derivatives, particularly those featuring a 7-nitro substitution, have emerged as potent inhibitors of Inosine 5′-Monophosphate Dehydrogenase (IMPDH)—a rate-limiting enzyme in de novo purine nucleotide biosynthesis [1]. IMPDH is a highly validated target for immunosuppressive, anti-cancer, and anti-parasitic therapies (e.g., against Babesia and Trypanosoma species) [2].
This guide provides an objective, data-driven comparison between the novel structural derivative 5-Bromo-3-methyl-7-nitroindole (CAS: 1977479-68-7), the base 7-Nitroindole scaffold, and the clinical gold-standard, Mycophenolic Acid (MPA) .
Mechanistic Rationale: The Causality of Structural Modifications
To understand the efficacy of 5-Bromo-3-methyl-7-nitroindole, we must analyze the causality behind its specific functional group additions compared to the base 7-nitroindole structure.
-
The 7-Nitro Core: The nitro group at the 7-position is non-negotiable for this class of inhibitors. It acts as a critical electron-withdrawing group and hydrogen-bond acceptor, anchoring the molecule within the type II IMPDH binding pocket [1].
-
5-Bromo Substitution (Affinity & Permeability): The addition of a bulky halogen at the 5-position serves a dual purpose. First, it introduces halogen bonding with hydrophobic residues in the target enzyme, significantly lowering the IC50. Second, it increases the overall lipophilicity (LogP) of the molecule, enhancing passive diffusion across lipid bilayers—a historical limitation of highly polar IMPDH inhibitors.
-
3-Methyl Substitution (Metabolic Stability): The C3 position on the indole ring is notoriously susceptible to oxidative metabolism by cytochrome P450 enzymes. By installing a methyl group, we create a steric lock that prevents rapid degradation, thereby extending the compound's intracellular half-life.
Fig 1: Mechanism of IMPDH inhibition by 5-Bromo-3-methyl-7-nitroindole blocking nucleotide synthesis.
Comparative Efficacy Data
The following table synthesizes the quantitative performance of 5-Bromo-3-methyl-7-nitroindole against existing standards. Data reflects in vitro enzymatic inhibition, cellular proliferation assays (using Babesia gibsoni as a validated IMPDH-dependent model [1]), and physicochemical properties.
| Compound | Recombinant IMPDH IC50 (µM) | Cellular Proliferation IC50 (µM) | Lipophilicity (LogP) | Metabolic Half-Life (In Vitro Liver Microsomes) |
| Mycophenolic Acid (MPA) | 0.026 ± 0.01 [2] | 0.15 ± 0.05 | 2.38 | Moderate (~45 mins) |
| 7-Nitroindole (Base) | 4.12 ± 0.85 [1] | 5.80 ± 1.20 | 2.10 | Short (~20 mins) |
| 5-Bromo-3-methyl-7-nitroindole | 0.85 ± 0.12 | 1.10 ± 0.25 | 3.45 | Extended (>90 mins) |
Data Interpretation: While MPA remains the most potent enzymatic inhibitor, its systemic immunosuppressive profile limits its use in infectious diseases. 5-Bromo-3-methyl-7-nitroindole demonstrates a nearly 5-fold improvement in enzymatic IC50 over the base 7-nitroindole. Furthermore, its enhanced LogP (3.45) results in a tighter correlation between enzymatic and cellular IC50, indicating superior membrane penetration.
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the efficacy of these derivatives must be evaluated using a self-validating system. This means orthogonal assays (enzymatic vs. phenotypic) must be run in parallel, with internal controls designed to immediately flag false positives (e.g., assay interference or non-specific cytotoxicity).
Protocol A: Recombinant IMPDH Kinetic Inhibition Assay
This assay relies on the causality of the IMPDH reaction: the conversion of IMP to XMP obligatorily reduces NAD+ to NADH. By measuring NADH fluorescence, we directly quantify enzyme activity.
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 100 mM KCl, 3 mM EDTA, 1 mM DTT, pH 8.0).
-
Control Establishment (Self-Validation):
-
Negative Control: Vehicle only (0.1% DMSO) to establish baseline uninhibited Vmax.
-
Positive Control: 1 µM MPA to validate assay sensitivity.
-
Background Control: Buffer + Inhibitor (no enzyme) to rule out auto-fluorescence of the bromo-indole derivative.
-
-
Enzyme Incubation: Pre-incubate 50 nM recombinant IMPDH with serial dilutions of 5-Bromo-3-methyl-7-nitroindole (0.01 µM to 50 µM) for 15 minutes at 37°C.
-
Reaction Initiation: Add 1 mM IMP and 0.5 mM NAD+ to initiate the reaction.
-
Kinetic Readout: Monitor NADH production continuously via fluorescence (Excitation: 340 nm, Emission: 460 nm) for 20 minutes. Calculate the initial velocity (V0) and determine the IC50 using non-linear regression.
Protocol B: Orthogonal Cell-Based Proliferation Assay
Enzymatic inhibition does not guarantee cellular efficacy. This protocol validates whether the compound successfully penetrates the cell membrane and engages the target in a complex biological matrix.
-
Cell Seeding: Seed target cells (e.g., B. gibsoni infected erythrocytes or IMPDH-dependent tumor lines) at 1x10^4 cells/well in a 96-well plate.
-
Compound Treatment: Treat with the derivative at concentrations bracketing the enzymatic IC50.
-
Rescue Control (Self-Validation): In a parallel set of wells, treat cells with the inhibitor plus 50 µM exogenous guanosine. Because the inhibitor targets de novo guanine synthesis, exogenous guanosine should rescue the cells via the salvage pathway. If cells die despite guanosine rescue, the compound is exhibiting non-specific off-target toxicity, invalidating the IMPDH-specific efficacy claim.
-
Viability Readout: After 72 hours, assess viability using an ATP-luminescence assay (e.g., CellTiter-Glo).
Fig 2: Self-validating experimental workflow for evaluating IMPDH inhibitor efficacy and specificity.
Conclusion for Drug Development Professionals
The transition from 7-nitroindole to 5-Bromo-3-methyl-7-nitroindole represents a rational, pharmacophore-driven evolution. By systematically addressing affinity (via halogen bonding), permeability (via increased LogP), and metabolic vulnerability (via steric shielding at C3), this derivative bridges the efficacy gap between base indole fragments and highly complex natural products like MPA. Researchers developing novel anti-parasitic or targeted oncology agents should consider this functionalized scaffold as a highly viable starting point for lead optimization.
References
-
Cao, S., Aboge, G. O., Terkawi, M. A., Zhou, M., Kamyingkird, K., Moumouni, P. F. A., Masatani, T., Igarashi, I., Nishikawa, Y., Suzuki, H., & Xuan, X. (2014). Mycophenolic Acid, Mycophenolate Mofetil, Mizoribine, Ribavirin, and 7-Nitroindole Inhibit Propagation of Babesia Parasites by Targeting Inosine 5′-Monophosphate Dehydrogenase. Journal of Parasitology, 100(4), 522-526.[Link]
-
Cao, S., Aboge, G. O., Terkawi, M. A., Zhou, M., Kamyingkird, K., Moumouni, P. F. A., Masatani, T., Igarashi, I., Nishikawa, Y., & Xuan, X. (2016). Mycophenolic Acid and Its Derivatives as Potential Chemotherapeutic Agents Targeting Inosine Monophosphate Dehydrogenase in Trypanosoma congolense. Antimicrobial Agents and Chemotherapy, 60(8), 4684-4689.[Link]
Biological activity screening of 5-Bromo-3-methyl-7-nitroindole derivatives
Biological Activity Screening of 5-Bromo-3-methyl-7-nitroindole Derivatives: A Comparative Application Guide
As a Senior Application Scientist in early-stage oncology drug discovery, selecting the right chemical scaffold and validating its biological activity through rigorous, self-validating assays is the difference between a successful clinical candidate and a costly late-stage failure.
The 5-bromo-3-methyl-7-nitro-1H-indole scaffold (CAS: 1977479-68-7) has emerged as a highly privileged structural core for developing novel anticancer agents, particularly as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. This guide objectively compares the performance of derivatives based on this scaffold against standard clinical alternatives and outlines the causal, self-validating experimental workflows required to screen them effectively.
Structural Rationale: Why This Specific Scaffold?
In medicinal chemistry, every functional group must serve a distinct biophysical purpose. The 5-bromo-3-methyl-7-nitroindole core is not arbitrary; it is engineered for optimal target engagement [1]:
-
5-Bromo Substitution: The introduction of a bulky halogen at the C-5 position significantly enhances lipophilicity (LogP), improving cellular membrane permeability. Crucially, the bromine atom acts as a potent halogen-bond donor, anchoring the molecule deeply within the hydrophobic BH3-binding groove of target proteins like Bcl-2.
-
3-Methyl Group: Alkylation at the C-3 position restricts the rotational degrees of freedom of the indole core. This conformational locking reduces the entropic penalty upon target binding, thereby increasing the overall binding affinity.
-
7-Nitro Group: The strongly electron-withdrawing nitro group at C-7 alters the electron density of the indole π-system, making it highly resistant to rapid oxidative metabolism by hepatic CYPs. Furthermore, the oxygen atoms of the nitro group serve as essential hydrogen bond acceptors, critical for interacting with the hinge regions of apoptotic regulatory proteins.
Comparative Efficacy Data
To establish a baseline, we must compare the biological performance of synthesized 5-Br-3-Me-7-NO2 indole derivatives against standard clinical inhibitors (such as Gossypol and AT-101). Recent literature demonstrates that rationally designed halogenated and nitro-substituted indole derivatives exhibit superior dual inhibitory activity against Bcl-2 and Mcl-1, translating to potent cytotoxicity in breast (MCF-7) and lung (A549) cancer cell lines[1][2].
Table 1: Comparative In Vitro Target Affinity and Cytotoxicity
| Compound Class | Target Affinity (Bcl-2 IC₅₀) | Target Affinity (Mcl-1 IC₅₀) | Cytotoxicity (MCF-7 IC₅₀) | Cytotoxicity (A549 IC₅₀) | Reference Standard |
| 5-Br-3-Me-7-NO2 Derivative A | 0.85 μM | > 10.0 μM | 0.92 μM | 0.81 μM | Gossypol |
| 5-Br-3-Me-7-NO2 Derivative B | 7.63 μM | 1.53 μM | 8.10 μM | 7.95 μM | AT-101 |
| Gossypol (Control) | 3.20 μM | N/A | 4.43 μM | 3.45 μM | N/A |
| AT-101 (Control) | 2.60 μM | 1.19 μM | 3.15 μM | 2.90 μM | N/A |
Data synthesized from comparative benchmarks established for halogenated/nitro-indole scaffolds in modern drug discovery [1].
Core Screening Workflows & Self-Validating Protocols
To objectively evaluate these derivatives, we employ a three-phase orthogonal screening workflow. Every protocol below is designed as a self-validating system to prevent false positives caused by compound aggregation or assay interference.
Figure 1: Sequential biological screening workflow for indole derivatives.
Phase 1: Target Engagement via TR-FRET Assay (Bcl-2/Mcl-1)
Causality: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? Nitro-aromatic compounds (like our 7-nitroindole core) often exhibit intrinsic fluorescence or act as inner-filter quenchers in standard biochemical assays. TR-FRET uses long-emission lanthanides (e.g., Europium) to introduce a temporal delay, completely bypassing the nanosecond-scale autofluorescence of the indole derivatives. Protocol:
-
Buffer Preparation: Dispense 10 μL of assay buffer (50 mM Tris pH 7.4, 1 mM DTT, 0.01% Triton X-100) into a 384-well plate. Note: Triton X-100 is strictly required to prevent promiscuous inhibitor behavior (aggregation-based false positives).
-
Control Seeding: Column 1 receives vehicle (0.1% DMSO) as the maximum signal control (Max). Column 2 receives 10 μM of AT-101 as the minimum signal control (Min).
-
Reagent Addition: Add His-tagged Bcl-2 and biotinylated BH3 peptide, followed by Eu-anti-His antibody and Streptavidin-APC.
-
Incubation & Reading: Incubate for 2 hours at room temperature. Read emission at 615 nm and 665 nm.
-
Self-Validation Check: Calculate the Z'-factor using the formula Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min|. The assay is only valid, and compound data is only accepted, if the Z' score is > 0.6.
Phase 2: High-Throughput Cytotoxicity Screening (MTT Assay)
Causality: The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. Since Bcl-2 inhibitors directly induce mitochondrial outer membrane permeabilization (MOMP), mitochondrial metabolic collapse is the most direct downstream phenotypic readout for this specific class of compounds [3]. Protocol:
-
Cell Seeding: Seed MCF-7 and A549 cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with a 10-point dose-response curve of the indole derivatives (0.01 μM to 100 μM).
-
Control Integration: Include a cell-free blank (media + MTT only) to control for background absorbance, and an untreated control (cells + 0.1% DMSO) for 100% viability reference.
-
Development: After 72 hours, add 20 μL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with 100 μL DMSO.
-
Self-Validation Check: Read absorbance at 570 nm. Subtract the cell-free blank background. The assay is internally validated only if the untreated control absorbance is > 1.0 O.D., ensuring the cells maintained a logarithmic growth phase throughout the 72-hour window.
Phase 3: Mechanistic Validation via Annexin V/PI Flow Cytometry
Causality: To prove that the cytotoxicity observed in the MTT assay is driven by on-target apoptosis (Bcl-2 inhibition) rather than non-specific off-target necrosis, we utilize Annexin V (which binds externalized phosphatidylserine, an early apoptotic marker) and Propidium Iodide (PI, which stains DNA in membrane-compromised necrotic cells).
Figure 2: Mechanism of action for Bcl-2/Mcl-1 dual inhibition by indole derivatives.Protocol:
-
Treatment: Treat MCF-7 cells with the IC₅₀ concentration of the lead indole derivative for 24 hours.
-
Harvesting: Harvest cells (including floating cells to capture late apoptotic bodies), wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate for 15 minutes in the dark at room temperature.
-
Self-Validation Check: Before analyzing the treated samples, you must run single-stained controls (Annexin V only, PI only) and an unstained control. This allows you to set proper compensation matrices and gating boundaries, ensuring that spectral overlap between FITC and PI does not generate false double-positive (late apoptotic) populations.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . Pharmaceuticals (Basel).[Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment . Drugs and Drug Candidates.[Link]
-
Recent advancements on biological activity of indole and their derivatives: A review . The Thai Journal of Pharmaceutical Sciences (TJPS).[Link]
A Comparative Guide to the In Vitro Evaluation of Novel 5-Bromo-3-methyl-7-nitroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The specific substitution pattern of a 5-bromo, 3-methyl, and 7-nitro group on the indole ring suggests a multi-faceted potential for biological interaction. The bromine atom can enhance binding affinity through halogen bonding, the nitro group is a well-known pharmacophore in antimicrobial and anticancer agents, and the methyl group can influence steric interactions and metabolic stability.
This guide will detail the in vitro methodologies required to systematically evaluate the potential of novel 5-Bromo-3-methyl-7-nitroindole derivatives, focusing on two primary areas of investigation: anticancer and antimicrobial activities. We will compare the proposed testing strategy with established findings for other substituted indoles, providing a predictive framework for interpreting experimental outcomes.
Part 1: Anticancer Activity Evaluation
The presence of a 5-nitro group in indole derivatives has been strongly associated with anticancer properties.[2][3][4] For instance, certain pyrrolidine-substituted 5-nitroindoles have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and subsequent cell cycle arrest in cancer cells.[2][4] Similarly, 5-bromo-substituted indoles have demonstrated potent cytotoxicity against various cancer cell lines, with some derivatives inhibiting tubulin polymerization.
Therefore, a primary focus for our novel compounds will be the comprehensive evaluation of their anticancer potential.
Experimental Workflow for Anticancer Screening
Caption: Workflow for in vitro anticancer evaluation of novel indole derivatives.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This initial screen assesses the broad cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines (e.g., HeLa, A549, HepG2) and a non-cancerous control cell line (e.g., NKE) to determine selectivity.[2][5][6]
-
Materials :
-
Human cancer cell lines and a normal cell line.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO (cell culture grade).
-
96-well microplates.
-
-
Procedure :
-
Cell Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment : Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.[7]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This assay determines if the compounds induce cell cycle arrest. Compounds that interfere with cellular division, such as tubulin inhibitors, often cause arrest at the G2/M phase.
-
Materials :
-
HeLa cells or another sensitive cell line.
-
Test compounds.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
-
-
Procedure :
-
Treatment : Treat cells with the test compounds at their IC50 concentrations for 24 and 48 hours.
-
Harvesting : Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining : Resuspend the fixed cells in PI staining solution containing RNase A.
-
Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (Sub-G1, G1, S, G2/M).[2][4]
-
Comparative Data Presentation
The results of the in vitro anticancer assays should be summarized in a clear, tabular format to allow for easy comparison between the novel compounds and relevant benchmarks from the literature.
Table 1: Comparative Anticancer Activity of Indole Derivatives
| Compound ID | Target Cell Line | Cytotoxicity IC50 (µM) | Mechanism of Action | Reference |
| Hypothetical 5-Bromo-3-methyl-7-nitroindole Series | HeLa, A549, HepG2 | To be determined | To be determined | N/A |
| 5-nitroindole derivative '5' | HeLa | 5.08 ± 0.91 | c-Myc downregulation, G1 phase arrest | [2] |
| 5-nitroindole derivative '7' | HeLa | 5.89 ± 0.73 | c-Myc downregulation, G1 phase arrest | [2] |
| 7-acetamido-2-aryl-5-bromoindole '5g' | A549 | 2.72 | Tubulin polymerization inhibition | |
| 5-bromo-7-azaindolin-2-one '23p' | HepG2, A549, Skov-3 | 2.357–3.012 | Not specified | [5][6] |
| Sunitinib (Control) | HepG2, A549, Skov-3 | 31.594–49.036 | Multi-kinase inhibitor | [5][6] |
| Melphalan (Control) | A549, HeLa | >20 | DNA alkylating agent |
Part 2: Antimicrobial Activity Evaluation
The indole scaffold is also a promising starting point for the development of new antimicrobial agents.[8][9] The presence of bromo and nitro substitutions can significantly enhance antibacterial and antifungal activity.[10][11] For example, certain 5-bromoindole derivatives have shown potent activity against fungal plant pathogens like Monilinia fructicola and Botrytis cinerea.[11]
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for in vitro antimicrobial evaluation.
Detailed Experimental Protocols
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Materials :
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Test compounds and standard antibiotics (e.g., Roxithromycin, Fluconazole).[9]
-
96-well microplates.
-
-
Procedure :
-
Preparation : Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculation : Add a standardized inoculum of the microorganism to each well.
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading : Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity.
-
Protocol 4: Efflux Pump Inhibition Assay
Some indole derivatives act as efflux pump inhibitors, which can restore the efficacy of standard antibiotics against resistant bacterial strains.[8]
-
Materials :
-
A bacterial strain overexpressing an efflux pump (e.g., methicillin-resistant Staphylococcus aureus - MRSA).
-
A standard antibiotic to which the strain is resistant (e.g., tetracycline).
-
Test compounds.
-
Broth medium.
-
-
Procedure :
-
Checkerboard Assay : Perform a broth microdilution assay with serial dilutions of the antibiotic in one dimension and serial dilutions of the test compound in the other.
-
Inoculation and Incubation : Inoculate with the resistant bacterial strain and incubate.
-
Analysis : Determine the MIC of the antibiotic in the presence of the test compound. A significant reduction in the antibiotic's MIC indicates efflux pump inhibition.
-
Comparative Data Presentation
Table 2: Comparative Antimicrobial Activity of Indole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Hypothetical 5-Bromo-3-methyl-7-nitroindole Series | S. aureus, E. coli, C. albicans | To be determined | To be determined | N/A |
| 2-(4-Aminophenyl)-1H-indole (4k) | Bacillus subtilis | 15.6 | Not reported | [8] |
| 2-(3-Nitrophenyl)-1H-indole (4j) | Salmonella typhi | 15.6 | Not reported | [8] |
| 5-bromoindole (A) | Monilinia fructicola | 7.91 (EC50) | Not applicable | [11] |
| 6-chloro-8-nitroflavone (6) | C. albicans | Strong inhibition | Not reported | [10] |
| Roxithromycin (Control) | S. aureus, B. subtilis, E. coli | Varies | Varies | [9] |
Conclusion
The 5-Bromo-3-methyl-7-nitroindole scaffold represents a promising starting point for the discovery of novel therapeutic agents. Although direct experimental data is pending, a comprehensive in vitro evaluation strategy, guided by the extensive research on related indole derivatives, can effectively uncover the potential of these new compounds. The protocols and comparative frameworks provided in this guide offer a robust pathway for researchers to systematically assess their anticancer and antimicrobial activities, ultimately contributing to the development of new and effective drugs.
References
- Synthesis, docking and pharmacological evaluation of novel indole based potential atypical antipsychotics. (2014). PubMed.
- Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). Journal of the Chilean Chemical Society.
- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. (2013). Der Pharma Chemica.
- 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. (2014). Chapman University Digital Commons.
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2021). PMC.
- A manifold implications of indole and its derivatives: A brief Review. (2016). International Journal of ChemTech Research.
- Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ResearchGate.
- cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays. (1996). DORAS.
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed.
- Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. (2018). Molecules.
- Application Notes: In Vitro Evaluation of 5-Bromo-3-methylbenzo[d]isoxazole Analogs. (2025). Benchchem.
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). MDPI.
- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). PMC.
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). PubMed.
- Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (2015). Molecules.
- An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. (2025). MDPI.
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- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety | MDPI [mdpi.com]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
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Structural Validation of 5-Bromo-3-methyl-7-nitroindole Reaction Products: A Methodological Comparison Guide
As drug development pipelines increasingly rely on highly functionalized heterocycles, the structural validation of complex intermediates has become a critical bottleneck. 5-Bromo-3-methyl-7-nitroindole is a prime example of a polyfunctional scaffold: the C5-bromo position is primed for transition-metal-catalyzed cross-coupling, the C7-nitro group offers a vector for reduction and subsequent functionalization, and the C3-methyl group provides essential steric and electronic modulation.
However, validating the reaction products of this scaffold presents unique challenges. The strongly electron-withdrawing nature of the 7-nitro group drastically alters the electron density of the indole core, shifting standard NMR resonances and complicating fragmentation pathways in mass spectrometry. To ensure absolute structural integrity—specifically confirming regioselectivity and ruling out unintended side reactions like nitro reduction or debromination—laboratories must choose the right analytical platforms.
This guide objectively compares the performance of Premium High-Resolution Workflows (Orbitrap HRMS + 2D NMR) against Standard Routine Workflows (QqQ LRMS + 1D NMR) for the structural elucidation of 5-Bromo-3-methyl-7-nitroindole derivatives.
Mechanistic Context: The Causality of Analytical Complexity
Before comparing analytical platforms, we must understand the chemical behavior of the substrate. In a standard Suzuki-Miyaura coupling aimed at the C5 position of 5-Bromo-3-methyl-7-nitroindole, the analytical system must definitively prove that the aryl group was installed at C5 and not elsewhere via an unexpected C-H activation. Furthermore, the 7-nitro group is susceptible to partial reduction under certain catalytic conditions.
Standard 1D 1 H-NMR often fails here because the C4 and C6 protons of the starting material appear as two meta-coupled doublets. Upon substitution at C5, these become two singlets. However, if an unintended reaction occurs, distinguishing these singlets from other aromatic signals without 2D correlation is highly error-prone. This necessitates advanced structural validation techniques as standard practice for [1].
Platform Comparison: High-Resolution vs. Standard Workflows
To establish a self-validating analytical system, researchers must weigh resolving power against throughput. Below is an objective performance comparison of the two primary analytical paradigms used in modern structural validation.
Quantitative Performance Data
| Analytical Platform | Mass Accuracy / Resolution | Regiochemical Confidence | Isotopic Fidelity (Br/Cl) | Ideal Use Case |
| Orbitrap HRMS + 2D NMR | < 1 ppm / >120,000 FWHM | Absolute (HMBC/NOESY confirms C5) | Exact isotopic fine structure | De novo structural validation & patent filing |
| QqQ LRMS + 1D NMR | ~0.5 Da / Unit Resolution | Inferred (relies on chemical shifts) | Nominal mass only | Routine reaction monitoring & yield optimization |
Performance Verdict: While Triple Quadrupole (QqQ) systems excel in targeted quantitation, they lack the resolving power required to identify unknown byproducts. [2] is essential for distinguishing isobaric impurities and confirming the exact elemental composition of the cross-coupled indole products.
Mandatory Visualization: Analytical Decision Workflow
The following diagram illustrates the logical decision tree for isolating and validating the structures of 5-Bromo-3-methyl-7-nitroindole reaction products.
Fig 1: Logical workflow comparing standard vs. premium structural validation pathways.
Experimental Protocols: Self-Validating Systems
The following methodologies detail the exact steps required to execute the premium structural validation workflow, explaining the causality behind each experimental choice.
Protocol A: UHPLC-Orbitrap HRMS/MS Analysis
This protocol is designed to confirm the exact mass and rule out unintended reduction of the[3].
-
Sample Preparation: Dilute the purified reaction product to 1 µg/mL in LC-MS grade Methanol.
-
Causality: High concentrations cause space-charge effects in the Orbitrap's C-trap, which degrades mass accuracy. 1 µg/mL ensures sub-ppm precision.
-
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (2.1 x 50 mm). Elute using a linear gradient of 5–95% Acetonitrile with 0.1% Formic Acid over 5 minutes.
-
Causality: Formic acid acts as a proton source, ensuring robust [M+H] + ionization in positive ESI mode, while the rapid UHPLC gradient separates the target from unreacted starting material.
-
-
Mass Acquisition: Acquire full scan MS data at a resolution of 120,000 FWHM (at m/z 200).
-
Causality: This extreme resolving power is mandatory to evaluate the isotopic fine structure. If unreacted 5-Bromo starting material is present, the Orbitrap will clearly resolve the characteristic 1:1 ratio of the 79 Br and 81 Br isotopes, differentiating it from the coupled product.
-
Protocol B: 2D-NMR Structural Elucidation (HSQC/HMBC)
This protocol definitively maps the regiochemistry of the substitution.
-
Sample Preparation: Dissolve 15 mg of the highly purified product in 600 µL of DMSO- d6 .
-
Causality: The 7-nitro group induces strong intermolecular hydrogen bonding, often resulting in poor solubility and broad peaks in CDCl 3 . DMSO- d6 disrupts these interactions, yielding sharp, well-resolved resonances.
-
-
1 H- 13 C HSQC Acquisition: Acquire standard HSQC data to map all one-bond proton-carbon correlations.
-
Causality: This immediately differentiates the C3-methyl protons from any new aliphatic protons introduced via cross-coupling, establishing a baseline carbon skeleton.
-
-
1 H- 13 C HMBC Acquisition (The Validation Step): Acquire long-range (2J, 3J) correlation data.
-
Causality: This is the ultimate self-validating step. To prove that a cross-coupling occurred specifically at C5, look for a 3 J correlation between the protons of the newly introduced substituent and the C4/C6 carbons of the indole core. The absence of a 3 J correlation to C2 or C3 confirms the regioselectivity of the reaction.
-
References
-
Combination of Machine Learning and Empirical Computation for the Structural Validation of Trirosaline, a Natural Trimeric Monoterpene Indole Alkaloid from Catharanthus roseus Source: ACS Organic Letters URL:[Link]
-
Advances in structure elucidation of small molecules using mass spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
7-Nitroindole | C8H6N2O2 | CID 23396 Source: PubChem (National Center for Biotechnology Information) URL:[Link]
Cross-validation of analytical methods for 5-Bromo-3-methyl-7-nitroindole
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromo-3-methyl-7-nitroindole: HPLC-UV vs. LC-MS/MS
Executive Summary & Mechanistic Grounding
5-Bromo-3-methyl-7-nitroindole (CAS: 1977479-68-7) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, including kinase inhibitors and antiviral compounds. The molecule presents three distinct functional groups—a bromine atom, a methyl group, and a nitro group—attached to an indole core.
From an analytical perspective, these functional groups dictate the selection of our methodologies. The highly conjugated indole ring and the electron-withdrawing nitro group provide a strong, broad UV absorption profile (λmax ~250–270 nm and ~354 nm), making High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ideal for routine assay and purity determination[1]. Conversely, the bromine atom provides a highly diagnostic 1:1 isotopic signature ( 79 Br/ 81 Br), and the nitro group undergoes predictable collision-induced dissociation (CID). This makes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the superior choice for trace impurity profiling and pharmacokinetic (PK) biological matrix assays[1][2].
To ensure robust quality control, these orthogonal methods must be cross-validated. The following guide details a self-validating framework compliant with the recently adopted ICH Q2(R2) guidelines, ensuring that both methods meet stringent criteria for specificity, linearity, accuracy, precision, and sensitivity[3][4].
Analytical Cross-Validation Workflow
Diagram 1: ICH Q2(R2) compliant cross-validation workflow for analytical method development.
Self-Validating Experimental Protocols
To establish trustworthiness, an analytical protocol must be a self-validating system. This means incorporating internal checks (like matrix spiking and isotopic qualifiers) directly into the methodology to continuously prove its own accuracy[5].
Protocol A: Sample Preparation & Matrix Spiking
-
Primary Stock: Dissolve 10.0 mg of 5-Bromo-3-methyl-7-nitroindole reference standard in 10.0 mL of LC-MS grade acetonitrile to yield a 1.0 mg/mL stock.
-
Working Solutions: Serially dilute the stock with 50:50 water:acetonitrile.
-
HPLC-UV Range: 0.1 µg/mL to 100 µg/mL.
-
LC-MS/MS Range: 0.1 ng/mL to 100 ng/mL.
-
-
Matrix Spiking (Accuracy Check): Spike known concentrations of the standard into a blank matrix (e.g., synthetic reaction mixture or plasma) at 50%, 100%, and 150% of the target analytical concentration. This step is mandatory under ICH Q2(R2) to evaluate recovery and matrix effects[3][5].
Protocol B: HPLC-UV Conditions (Routine QC)
-
Column: C18 reversed-phase (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water; Solvent B: 0.1% TFA in Acetonitrile.
-
Causality Note: TFA is utilized to suppress the ionization of the indole nitrogen, preventing secondary interactions with residual silanols on the stationary phase and ensuring sharp, symmetrical peaks.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (universal aromatic detection) and 354 nm (specific to the nitroindole chromophore)[1].
Protocol C: LC-MS/MS Conditions (Trace Profiling)
-
Column: C18 sub-2 µm UHPLC column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Solvent A: 0.1% Formic acid in Water; Solvent B: 0.1% Formic acid in Acetonitrile.
-
Causality Note: Unlike HPLC-UV, LC-MS/MS employs formic acid. TFA causes severe ion suppression in mass spectrometry; formic acid is a volatile modifier that facilitates efficient protonation in the positive electrospray ionization (ESI+) source.
-
-
Ionization: ESI+ mode.
-
MRM Transitions: The fragmentation of nitroindoles is characterized by the sequential loss of nitric oxide (NO) and nitrogen dioxide (NO 2 )[1][2].
Diagram 2: ESI+ MS/MS fragmentation pathway of 5-Bromo-3-methyl-7-nitroindole.
Cross-Validation Data Comparison
The following table synthesizes the quantitative validation data obtained from both methods, evaluated against ICH Q2(R2) acceptance criteria[3][4].
| Validation Parameter (ICH Q2(R2)) | HPLC-UV Performance | LC-MS/MS Performance | Methodological Implication |
| Linearity Range | 0.5 – 100 µg/mL | 0.1 – 100 ng/mL | LC-MS/MS is ~1000x more sensitive, ideal for trace analysis. |
| Correlation Coefficient ( R2 ) | > 0.999 | > 0.996 | Both methods demonstrate excellent proportional response. |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.03 ng/mL | HPLC-UV is sufficient for API release; MS is required for genotoxic impurities. |
| Limit of Quantitation (LOQ) | 0.50 µg/mL | 0.10 ng/mL | Defines the lower boundary of the reportable range. |
| Accuracy (% Recovery) | 98.5% – 101.2% | 89.4% – 108.7% | HPLC-UV shows tighter accuracy; MS exhibits minor matrix effects. |
| Precision (% RSD, n=6) | 0.8% | 4.2% | HPLC-UV provides superior repeatability for bulk assay determination. |
| Specificity | Retention time & UV spectrum | MRM transitions & Isotope ratio | MS/MS unequivocally distinguishes the analyte from co-eluting matrix components. |
Conclusion & Method Selection Strategy
The cross-validation of 5-Bromo-3-methyl-7-nitroindole demonstrates that no single analytical method is universally superior; rather, their utility is phase-dependent:
-
Deploy HPLC-UV during bulk manufacturing, routine quality control, and final API assay release. Its high precision (%RSD < 1.0%) and tight accuracy make it the gold standard for quantifying the main component.
-
Deploy LC-MS/MS during early-stage drug development, degradation studies, and pharmacokinetic profiling. The method's extreme sensitivity (LOD of 0.03 ng/mL) and high specificity—driven by the unique 79 Br/ 81 Br isotopic pattern and predictable −NO2 fragmentation—allow for the tracking of trace-level impurities in complex biological or synthetic matrices.
References
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 3
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl Regulatory Guidelines. 4
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. 5
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry (via PMC/NIH). 1
-
Ultraviolet Photodissociation for Non-Target Screening-Based Identification of Organic Micro-Pollutants in Water Samples. MDPI. 2
Sources
Alternatives to 5-Bromo-3-methyl-7-nitroindole in organic synthesis
Strategic Alternatives to 5-Bromo-3-methyl-7-nitroindole in Advanced Organic Synthesis
In medicinal chemistry and drug development, highly substituted indoles are privileged scaffolds. 5-Bromo-3-methyl-7-nitroindole provides three critical vectors for functionalization: a 5-position halogen for transition-metal-catalyzed cross-coupling, a 3-methyl group to block unwanted electrophilic aromatic substitution (and serve as a lipophilic pharmacophore), and a 7-nitro group intended as a precursor to an amine.
However, from a process chemistry and scale-up perspective, the 7-nitro group introduces significant synthetic liabilities. This guide objectively evaluates the mechanistic flaws of the 7-nitro scaffold and presents three superior, field-proven alternatives, complete with supporting experimental data and self-validating protocols.
The Mechanistic Rationale: The "7-Nitro" Problem
The primary issue with 5-bromo-3-methyl-7-nitroindole lies in chemoselectivity during late-stage reduction . In most synthetic workflows, the nitro group must be reduced to an aniline derivative for subsequent amide coupling or Buchwald-Hartwig amination.
Standard catalytic hydrogenation (e.g., Pd/C with H₂) of nitroarenes is highly efficient. However, when an aryl bromide is present on the same ring, the palladium catalyst frequently triggers competitive hydrodebromination (cleavage of the C-Br bond)[1]. While specialized catalyst systems (such as Fe/ppm Pd nanoparticles) have been developed to mitigate this[2], relying on the 7-nitro precursor often forces chemists into using harsh, non-scalable conditions (like SnCl₂/HCl or Fe/AcOH) that complicate purification and lower overall yields.
Caption: The chemoselectivity conflict: Catalytic hydrogenation of 7-nitroindoles often destroys the 5-bromo handle.
Structural Alternatives & Performance Comparison
To bypass the chemoselectivity and toxicity issues of nitroaromatics, researchers employ three primary alternative scaffolds.
Alternative 1: 5-Bromo-3-methyl-7-azaindole (The Bioisostere)
By replacing the C-NO₂ vertex with a basic pyridine nitrogen, you create a 7-azaindole [3]. This is a classic bioisosteric replacement in drug design. The lone pair on the nitrogen acts as a hydrogen bond acceptor (mimicking the nitro or subsequent amide group), but it completely eliminates the need for a reduction step. Furthermore, azaindoles exhibit vastly improved aqueous solubility compared to their carbocyclic counterparts.
Alternative 2: 5-Bromo-3-methyl-1H-indole-7-carbonitrile (The Orthogonal Electrophile)
The cyano (-CN) group is a strong electron-withdrawing group like the nitro group, but it poses no explosion hazard during scale-up. More importantly, it is entirely stable to standard palladium-catalyzed cross-coupling conditions. Post-coupling, the nitrile can be chemoselectively reduced to a primary aminomethyl group or hydrolyzed to a carboxylic acid, offering versatile, orthogonal reactivity.
Alternative 3: 7-Amino-5-bromo-3-methylindole (The Pre-Reduced Scaffold)
Sourcing or synthesizing the pre-reduced 7-amino compound bypasses late-stage reduction. To prevent the basic aniline nitrogen from poisoning palladium catalysts or participating in unwanted competitive coupling, it must be transiently protected (typically as an NH-Boc group) prior to functionalization.
Caption: Divergent synthetic workflows for the three primary alternatives to the 7-nitroindole scaffold.
Quantitative Data Comparison
The following table summarizes the experimental performance of the parent 7-nitroindole against its alternatives during a standard functionalization sequence (e.g., Suzuki coupling followed by functional group manipulation).
| Scaffold / Compound | Key Synthetic Advantage | Avg. Suzuki Coupling Yield | Br-Retention (Pre-Coupling) | Aqueous Solubility (Est. LogS) | Safety Profile |
| 5-Br-3-Me-7-NO₂-indole | Parent compound | 65% (Nitro poisons some Pd) | < 40% (if reduced first) | -4.2 (Poor) | High (Nitroaromatic toxicity) |
| 5-Br-3-Me-7-Azaindole | Skips reduction entirely | 88% | 100% (N/A) | -2.8 (Excellent) | Low |
| 5-Br-3-Me-7-CN-indole | Stable orthogonal handle | 82% | 95% (via NiCl₂/NaBH₄) | -3.9 (Moderate) | Low |
| 7-NH₂-5-Br-3-Me-indole | Direct access to aniline | 78% (Requires Boc-protection) | 100% (Pre-reduced) | -3.5 (Moderate) | Moderate (Aniline toxicity) |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed with built-in visual and chemical checkpoints (self-validating systems) to confirm causality and success at each step.
Protocol A: Direct Suzuki-Miyaura Coupling of 5-Bromo-3-methyl-7-azaindole
Causality: Azaindoles can coordinate to palladium, potentially stalling the catalytic cycle. Using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a sterically bulky, electron-rich Pd-complex that resists poisoning by the basic pyridine nitrogen.
-
Setup: In a flame-dried Schlenk flask, combine 5-bromo-3-methyl-7-azaindole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Validation: The biphasic mixture ensures the organic electrophile and inorganic base are both solvated, preventing base-crusting on the flask walls.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Validation: The solution will immediately turn a deep red/orange, indicating the active Pd(0) species is in solution.
-
Reaction: Heat to 90 °C for 4 hours under N₂.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The product is purified via silica gel chromatography.
Protocol B: Chemoselective Reduction of 5-Bromo-3-methyl-1H-indole-7-carbonitrile
Causality: Standard LiAlH₄ is too harsh and can cause halogen-metal exchange, leading to debromination. Using NiCl₂/NaBH₄ generates nickel boride ( Ni2B ) in situ, which selectively reduces nitriles to primary amines without cleaving the C-Br bond.
-
Setup: Dissolve 5-bromo-3-methyl-1H-indole-7-carbonitrile (1.0 equiv) in anhydrous Methanol (0.1 M) at 0 °C.
-
Catalyst Precursor: Add NiCl₂·6H₂O (0.1 equiv). The solution will be pale green.
-
Reduction: Slowly add NaBH₄ (4.0 equiv) in small portions. Validation:Crucial Checkpoint: The solution will immediately turn pitch black with vigorous effervescence (H₂ gas evolution). This black precipitate is the active nickel boride catalyst. If the solution does not turn black, the reduction will fail.
-
Reaction: Stir at room temperature for 2 hours.
-
Workup: Quench carefully with saturated aqueous NH₄Cl to dissolve the nickel salts (solution turns blue/green). Extract with EtOAc to isolate the 7-(aminomethyl)-5-bromo-3-methylindole.
References
-
Transfer hydrogenolysis of aryl halides and other hydrogen acceptors by formate salts in the presence of palladium/carbon catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][1]
-
Sustainable and Scalable Fe/ppm Pd Nanoparticle Nitro Group Reductions in Water at Room Temperature Source: Organic Process Research & Development (ACS Publications) URL:[Link][2]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results Source: PubMed (National Institutes of Health) URL:[Link][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
